4H-Pyrrolo[2,3-d]pyrimidine
Description
Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Chemical Biology and Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the development of novel drugs due to its versatile biological activities. researchgate.nettandfonline.com This scaffold's ability to interact with a wide array of biological targets has established it as a significant structure in the pursuit of new therapeutic interventions. chemimpex.com
Role as a Privileged Structure in Drug Design
The pyrrolo[2,3-d]pyrimidine framework is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its capacity to serve as a versatile template for the design of ligands that can bind to a variety of biological targets with high affinity, leading to the development of numerous clinical drug candidates. nih.govresearchgate.net The inherent features of this scaffold allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. nih.gov
Comparison with Purine (B94841) and 7-Deazapurine Frameworks
The pyrrolo[2,3-d]pyrimidine structure is a bioisostere of purine, meaning it is a structural analog with similar physical and chemical properties that often elicits comparable biological responses. mdpi.com Specifically, it is referred to as a 7-deazapurine, where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. nih.gov This substitution of a nitrogen atom with a carbon makes the five-membered ring more electron-rich and allows for the attachment of additional substituents at the C7 position. nih.gov This modification can lead to derivatives with enhanced base-pairing properties in nucleic acids or improved binding to enzymes. nih.gov The absence of the N7 atom also confers high stability against acid hydrolysis and enzymatic phosphorolysis, which are common degradation pathways for purine nucleosides. bibliotekanauki.pl
Broad Spectrum of Pharmacological Profiles
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated a wide range of pharmacological activities. These include anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.net The versatility of this scaffold allows it to be a foundation for inhibitors of various enzymes, such as protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov Research has shown that compounds bearing this skeleton can act as inhibitors of Janus Kinase 3 (JAK3), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Historical Context and Evolution in Drug Discovery
The exploration of pyrrolo[2,3-d]pyrimidines as therapeutic agents has evolved significantly over the years, leading to important medical advancements. nih.gov
Milestones in Therapeutic Applications and Marketed Drugs
The development of pyrrolo[2,3-d]pyrimidine-based drugs has resulted in several clinically approved medications. A notable application of this scaffold is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.govsci-hub.box Marketed drugs containing the pyrrolo[2,3-d]pyrimidine core include:
Tofacitinib: An inhibitor of Janus kinases (JAKs) approved for the treatment of rheumatoid arthritis. nih.gov
Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera. researchgate.net
Baricitinib: Another JAK inhibitor approved for the treatment of rheumatoid arthritis. researchgate.netnih.gov
These examples underscore the therapeutic success and the continued importance of the pyrrolo[2,3-d]pyrimidine scaffold in modern drug discovery. researchgate.netnih.gov
Structure
3D Structure
Propriétés
IUPAC Name |
4H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWIHGSSRREUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=NC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664027 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-68-1 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4h Pyrrolo 2,3 D Pyrimidine Derivatives
Diverse Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Ring System
The construction of the 4H-pyrrolo[2,3-d]pyrimidine core can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These strategies often involve the sequential or concerted formation of the fused pyrimidine (B1678525) and pyrrole (B145914) rings.
Synthesis from Pyrimidine Derivatives
A common and effective approach to the synthesis of the pyrrolo[2,3-d]pyrimidine ring system involves the elaboration of a pre-existing pyrimidine core. This strategy typically entails the introduction of a suitable side chain at the C5 position of the pyrimidine ring, followed by an intramolecular cyclization to form the fused pyrrole ring.
Another route begins with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to construct the pyrimidine ring. google.com The resulting bislactam is then chlorinated using phosphorus oxychloride. The terminal double bond is subsequently oxidized to an aldehyde, which then undergoes a reaction with ammonia (B1221849) water to facilitate an SNAr/cyclization reaction, yielding the final product. This five-step synthesis has a reported total yield of 45.8%. google.com
A further example is the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol. The conversion is achieved by reacting 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphoryl chloride in the presence of N,N-diisopropylethylamine in toluene (B28343) at 50°C. google.com
The following table summarizes various synthetic approaches starting from pyrimidine derivatives:
| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Ref. |
| 5-allyl-4,6-dichloropyrimidine | 1. Aminolysis, 2. O3, 3. Intramolecular condensation | 3 | 66 | google.com |
| Diethyl malonate and allyl bromide | 1. Amidine, 2. POCl3, 3. K2OsO4·2H2O, NaIO4, 4. NH4OH | 5 | 45.8 | google.com |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl3, N,N-diisopropylethylamine | 1 | 84 | google.com |
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCR protocols have been developed for the synthesis of polysubstituted pyrrolo[2,3-d]pyrimidine derivatives.
One notable example is a three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This reaction is efficiently catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) at 50°C. This method is lauded for its high yields (ranging from 73-95%), environmentally friendly procedure, short reaction times, and straightforward work-up. scielo.org.mxresearchgate.net
Another multicomponent approach involves the reaction of 6-aminopyrimidines, dimedone, and arylglyoxal to generate pyrrolo[2,3-d]pyrimidine-2,4-diones. researchgate.net
The table below details examples of one-pot multicomponent reactions for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives:
| Component 1 | Component 2 | Component 3 | Catalyst | Yield (%) | Ref. |
| Arylglyoxals | 6-amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB | 73-95 | scielo.org.mxresearchgate.net |
| 6-aminopyrimidines | Dimedone | Arylglyoxal | Not specified | Not specified | researchgate.net |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they play a crucial role in the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. Palladium and copper catalysts are frequently employed to forge new carbon-carbon and carbon-nitrogen bonds.
Copper-catalyzed reactions offer a cost-effective and efficient means of constructing and modifying the pyrrolo[2,3-d]pyrimidine ring system. One approach involves the treatment of N-alkynyl-5-iodo-6-sulfamido-pyrimidines with iPrMgCl·LiCl, followed by transmetalation with CuCN·2LiCl. An intramolecular carbocupration then leads to the formation of metalated pyrrolo[2,3-d]pyrimidines, which can be subsequently quenched with various electrophiles. nih.gov
A green and simple copper-catalyzed method has been reported for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for further derivatization. tandfonline.com This method starts from 5-bromo-2,4-dichloropyrimidine (B17362) and proceeds in four or five steps. tandfonline.com
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. For instance, a one-pot process combining a Buchwald-Hartwig coupling with a subsequent hydroamination has been developed for the synthesis of uracil-based pyrrolopyrimidine derivatives. nih.gov This domino reaction of readily available alkynylated uracils with anilines provides access to a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov
A novel and efficient palladium-catalyzed method for the synthesis of a wide range of pyrido[2,3-d]pyrimidines has also been developed, which proceeds via a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions. rsc.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate. researchgate.net This reaction is widely used for the functionalization of the pyrrolo[2,3-d]pyrimidine core.
For example, 4-chloropyrrolo[2,3-d]pyrimidines can react with various arylboronic acids in the presence of a palladium catalyst to introduce aryl substituents at the C4 position. researchgate.net The reactivity of different halogenated positions on the pyrrolo[2,3-d]pyrimidine ring can be selectively controlled. For instance, in 2,4-dichloropyrrolo[2,3-d]pyrimidine, the Suzuki coupling can be directed to the C4 position by performing the reaction at 60–70°C with 1.2 equivalents of the arylboronic acid. researchgate.net
A microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one has been developed to synthesize C3-arylated derivatives. nih.govrsc.org This method utilizes a XPhosPdG2/XPhos catalyst system to achieve good to excellent yields. nih.govrsc.org
The following table provides an overview of metal-catalyzed coupling reactions for the synthesis and functionalization of pyrrolo[2,3-d]pyrimidine derivatives:
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |
| Copper-Catalyzed | N-alkynyl-5-iodo-6-sulfamido-pyrimidines | Electrophiles | CuCN·2LiCl | Polyfunctional pyrrolo[2,3-d]pyrimidines | nih.gov |
| Buchwald-Hartwig C-N Coupling | Alkynylated uracils | Anilines | Pd(OAc)2 / XPhos | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | nih.gov |
| Suzuki-Miyaura Coupling | 4-chloropyrrolo[2,3-d]pyrimidines | Arylboronic acids | Pd(PPh3)4 / Na2CO3 | 4-Aryl-pyrrolo[2,3-d]pyrimidines | researchgate.net |
| Suzuki-Miyaura Coupling | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/heteroaryl boronic acids | XPhosPdG2 / XPhos | C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones | nih.govrsc.org |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technology has been effectively applied to the synthesis of this compound derivatives, significantly reducing reaction times and improving efficiency.
One notable application involves the rapid, base-catalyzed synthesis of 2,7-disubstituted pyrrolopyrimidinones. semanticscholar.org By utilizing microwave irradiation, the synthesis of a series of novel 5,6-dimethyl-7-phenyl-2-alkyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidinones and 5,6-dimethyl-7-benzyl-2-alkyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidinones was achieved in good yields. semanticscholar.org This method highlights the efficiency of microwave heating in facilitating condensation reactions that are central to the construction of the pyrrolo[2,3-d]pyrimidine core.
Furthermore, microwave assistance has been instrumental in multicomponent reactions for the synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives. For instance, a one-pot, three-component reaction of 6-aminouracil (B15529) derivatives, arylglyoxals, and thiols or malononitrile (B47326) under microwave irradiation affords diverse functionalized pyrrolo[2,3-d]pyrimidines. nih.gov Similarly, the synthesis of coumarinyl-substituted pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione derivatives has been achieved through a three-component reaction of 4-hydroxycoumarin, an arylglyoxal, and 1,3-dimethyl-6-aminouracil in acetic acid under microwave conditions. d-nb.info These examples underscore the utility of microwave-assisted synthesis in rapidly accessing a wide range of structurally diverse this compound analogues.
The following table summarizes examples of microwave-assisted synthetic routes for this compound derivatives.
Functionalization and Derivatization Approaches
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the core scaffold. The C2, C4, C5, C6, and N7 positions are common sites for modification, allowing for the exploration of structure-activity relationships.
The functionalization of the this compound core at its various positions is a key strategy for developing new derivatives with desired properties.
C2 Position: The C2 position is often targeted for modification to enhance biological activity. For example, the introduction of a phenyl group at this position in tricyclic pyrrolo[2,3-d]pyrimidinones has been shown to enhance antitumor activity. nih.gov Further substitution on this phenyl ring, particularly with halogen atoms, can further modulate this activity. nih.gov
C4 Position: The C4 position is frequently modified through nucleophilic substitution of a chloro group. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate that allows for the introduction of various amino substituents. chemicalbook.com For instance, reaction with benzocaine (B179285) followed by hydrazinolysis and condensation with halogen-substituted aldehydes leads to a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides with potential cytotoxic effects. nih.govmdpi.com
C5 and C6 Positions: The C5 and C6 positions of the pyrrole ring can also be functionalized. For instance, Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have been employed to introduce aryl and amino substituents at these positions, respectively, in the synthesis of CSF1R inhibitors. mdpi.com
N7 Position: The N7 position of the pyrrole ring is crucial for both biological activity and as a site for introducing protecting groups. nih.gov The presence of a substituent at this position can influence the electronic properties of the ring system. nih.gov
The following table provides examples of functionalization at different core positions of the this compound scaffold.
The preparation of hydrogenated pyrrolo[2,3-d]pyrimidine systems introduces saturation into the heterocyclic core, leading to three-dimensional structures that can offer improved pharmacological properties. Asymmetric hydrogenation of N-benzyl pyridinium (B92312) salts or N-benzyl tetrahydropyridines has been utilized to produce enantiomerically enriched piperidine (B6355638) derivatives. google.com These chiral piperidines are valuable intermediates in the synthesis of complex pyrrolo[2,3-d]pyrimidine compounds, such as 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile. google.com This approach demonstrates the importance of controlling stereochemistry in the synthesis of biologically active molecules.
The synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine analogues allows for the exploration of multiple substitution patterns simultaneously, which can lead to compounds with enhanced potency and selectivity. One-pot, three-component reactions are particularly well-suited for this purpose. For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst can efficiently generate polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx This strategy offers a streamlined approach to creating libraries of diverse compounds for biological screening.
Another approach involves the sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. For example, starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, nucleophilic substitution at the C4 position can be followed by iodination and subsequent Suzuki-Miyaura coupling reactions to introduce a variety of substituents at different positions. nih.gov
The generation of dimeric and hybrid scaffolds based on the this compound core is an innovative strategy to develop molecules with novel modes of action or improved binding affinities. Molecular hybridization involves combining structural fragments from different known active compounds.
An example of this approach is the design and synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors. mdpi.com By merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, novel hybrid molecules were created. These syntheses often employ a combination of cross-coupling reactions, such as Buchwald-Hartwig and Suzuki-Miyaura reactions, to link the different structural motifs. mdpi.com
Another strategy involves the synthesis of hybrid molecules incorporating an endoperoxide moiety. A series of novel endoperoxide-pyridine/pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized, demonstrating potent antiproliferative effects. rsc.org
The N7 position of the pyrrole ring in this compound often requires protection during synthetic transformations to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.
A commonly used protecting group for the N7 position is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. mdpi.com This group is stable to a variety of reaction conditions, including cross-coupling reactions, and can be readily removed under specific conditions. For example, the SEM group can be introduced by reacting the N7-unsubstituted pyrrolo[2,3-d]pyrimidine with SEM-Cl in the presence of a base. Deprotection can be achieved using reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or by treatment with acid.
Pharmacological Spectrum and Mechanistic Investigations of 4h Pyrrolo 2,3 D Pyrimidine Analogues
Anticancer Activities and Underlying Mechanisms
Analogues of 4H-pyrrolo[2,3-d]pyrimidine have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit cancer cell growth and proliferation.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression in cancer cells.
Several studies have highlighted the pro-apoptotic capabilities of these compounds. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized, with compound 5k emerging as a potent inducer of apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by a notable increase in the expression of pro-apoptotic proteins. Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties, such as compounds 9e , 10a , and 10b , have been shown to mediate their cytotoxic effects through the induction of apoptosis. nih.gov Flow cytometry analysis of cells treated with these compounds revealed a significant increase in the population of late apoptotic cells. nih.gov
In addition to triggering apoptosis, these analogues can also induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. Compound 5k was observed to cause cell cycle arrest in HepG2 cells. nih.gov Furthermore, compound 9e , which exhibited strong cytotoxicity against the A549 lung cancer cell line, was found to arrest the cell cycle in the G0/G1 phase. nih.gov Another derivative, YCH3124 , a pyrrolo[2,3-d]pyrimidin-4-one, effectively disrupted cell cycle progression by arresting cells in the G1 phase in CHP-212 neuroblastoma cells. nih.gov Investigations into a 7-H-pyrrolo[2,3-d]pyrimidine derivative also demonstrated its ability to suppress glioma cell viability by causing cell cycle arrest. ajol.info
Activation of the Mitochondrial Apoptotic Pathway
The induction of apoptosis by this compound analogues often proceeds via the intrinsic, or mitochondrial, apoptotic pathway. This pathway is characterized by changes in the mitochondrial membrane permeability, leading to the release of pro-apoptotic factors.
Mechanistic studies have shown that these compounds can modulate the expression of key proteins involved in the mitochondrial pathway. For example, treatment of HepG2 cells with compound 5k resulted in the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event in initiating apoptosis. Similarly, compound 9e was found to reduce the expression of Bcl-2 and enhance the expression of Bax in A549 cells. nih.gov
The activation of the mitochondrial pathway culminates in the activation of a cascade of caspases, the executioners of apoptosis. Treatment with compound 5k led to a significant increase in the levels of caspase-3. nih.govmdpi.com Compound 9e also demonstrated the ability to increase the levels of caspase-9 and caspase-3, as well as promote the cleavage of PARP, a key substrate of activated caspase-3. nih.gov The activation of caspases is a hallmark of apoptosis, and in the case of a 7-H-pyrrolo[2,3-d]pyrimidine derivative, its pro-apoptotic effect in gastric cancer cells was associated with a concentration-dependent increase in caspase-8, -9, and -3. nih.gov
Modulation of Multidrug Resistance Mechanisms (e.g., MRP1 Inhibition)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like Multidrug Resistance-Associated Protein 1 (MRP1). Research has explored the potential of pyrrolopyrimidine derivatives to overcome this resistance.
A study focused on pyrrolo[3,2-d]pyrimidine derivatives, an isomer of the this compound scaffold, identified these compounds as novel inhibitors of MRP1. nih.gov In this investigation, various substituted pyrrolopyrimidines were evaluated for their ability to inhibit MRP1 in a doxorubicin-selected, MRP1-overexpressing small cell lung cancer cell line (H69 AR). nih.gov The study found that piperazine (B1678402) residues at position 4, particularly those with large phenylalkyl side chains, were beneficial for MRP1 inhibition. nih.gov Compounds with aliphatic and aliphatic-aromatic variations at positions 5 and 6 demonstrated IC50 values in the high nanomolar range for MRP1 inhibition. nih.gov Notably, these compounds exhibited low affinity for another major MDR transporter, P-glycoprotein (P-gp). nih.gov
Cytotoxicity in Various Cancer Cell Lines
A broad range of this compound analogues have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific substitutions on the pyrrolopyrimidine core and the cancer cell line being tested.
For instance, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives, including compounds 5e , 5h , 5k , and 5l , showed modest cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov In another study, pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties were synthesized and evaluated for their anticancer activity. nih.gov Among these, compound 10a was identified as the most potent derivative against the PC3 prostate cancer cell line, with an IC50 value of 0.19 µM. nih.gov Compound 10b displayed strong cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 1.66 µM), while compound 9e was effective against the A549 lung cancer cell line (IC50 = 4.55 µM). nih.gov
The table below summarizes the cytotoxic activities of selected this compound analogues against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 10a | PC3 | Prostate Cancer | 0.19 | nih.gov |
| 10b | MCF-7 | Breast Cancer | 1.66 | nih.gov |
| 9e | A549 | Lung Cancer | 4.55 | nih.gov |
| 5e | Various | - | 29-59 | nih.gov |
| 5h | Various | - | 29-59 | nih.gov |
| 5k | Various | - | 29-59 | nih.gov |
| 5l | Various | - | 29-59 | nih.gov |
Antimicrobial Properties
In addition to their anticancer activities, analogues of this compound have also been investigated for their potential to combat microbial infections.
Antibacterial Activities against Pathogenic Strains
Several studies have reported the synthesis and evaluation of this compound derivatives for their antibacterial activity against various pathogenic bacterial strains.
A structure-activity relationship study of 21 fused pyrimidines identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. nih.gov The most active bromo and iodo derivatives in this series exhibited a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov Another study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species, with some of the synthesized compounds showing antibacterial activity. researchgate.net Furthermore, certain halogenated pyrrolo[2,3-d]pyrimidine derivatives, such as 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP ), have been shown to exhibit significant inhibitory effects on biofilm formation by enterohemorrhagic Escherichia coli (EHEC) O157:H7 at a concentration of 50 µg/mL, without affecting bacterial growth. nih.gov
The table below presents the antibacterial activity of selected pyrrolo[2,3-d]pyrimidine analogues.
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Bromo derivative | Staphylococcus aureus | 8 mg/L | nih.gov |
| Iodo derivative | Staphylococcus aureus | 8 mg/L | nih.gov |
| Pyrrolopyrimidine derivatives | Staphylococcus aureus | 4–256 µg/mL | researchgate.net |
| Pyrrolopyrimidine derivatives | Bacillus cereus | 4–256 µg/mL | researchgate.net |
Antifungal Activities
Derivatives of this compound have demonstrated notable antifungal properties. A study highlighted that certain pyrrolo[2,3-d]pyrimidines exhibited excellent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31 to 0.62 mg/mL. researchgate.net These compounds proved to be more potent than the standard antifungal drug, fluconazole, which had an MIC of 1.5 mg/mL. researchgate.net
Specifically, compounds designated as 3a-d, 7a,e, and 11d showed significant promise. researchgate.net Another study reported that compounds 2b, 3b, 6b, 8b, and 8d, which contain sulfonamido moieties, displayed remarkable antifungal activity when compared to mycostatine. nih.gov The research underscores the potential of the pyrrolo[2,3-d]pyrimidine core in developing new and effective antifungal agents. researchgate.netnih.govrsc.org
Table 1: Antifungal Activity of Selected this compound Analogues
| Compound | Target Fungus | MIC (mg/mL) | Reference |
|---|---|---|---|
| 3a-d, 7a,e, 11d | Candida albicans | 0.31-0.62 | researchgate.net |
| Fluconazole (Standard) | Candida albicans | 1.5 | researchgate.net |
| 2b, 3b, 6b, 8b, 8d | Various Fungi | Not Specified | nih.gov |
| Mycostatine (Standard) | Various Fungi | Not Specified | nih.gov |
Antiviral Efficacy
The antiviral potential of this compound analogues has been explored against a range of viruses, demonstrating the scaffold's versatility in antiviral drug design. nih.govresearchgate.net
Activity against Flaviviruses (e.g., Zika Virus, Dengue Virus)
Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). nih.govresearchgate.net One study, prompted by the discovery of a lead compound, investigated the 7H-pyrrolo[2,3-d]pyrimidine scaffold, leading to the identification of analogues with significant anti-ZIKV and -DENV activity. nih.govmdpi.com
Compounds 1, 8, and 11 from this series were highlighted as particularly promising. nih.govresearchgate.net Further studies demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core could be successfully replaced by 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, expanding the structural diversity for potential flavivirus inhibitors. nih.govresearchgate.net Selected compounds were found to inhibit DENV-2, suggesting a potential for broad-spectrum activity against flaviviruses. nih.gov While the precise molecular target of these compounds is yet to be determined, they represent a novel chemotype for the development of antiflaviviral agents. nih.govresearchgate.net
Table 2: Anti-Zika Virus Activity of a this compound Analogue
| Compound | EC90 (µM) | CC50 (µM) | Reference |
|---|---|---|---|
| 30 | 12.4 | 49.3 | nih.gov |
Anti-HIV Activity
Several this compound analogues have been synthesized and evaluated for their anti-HIV-1 activity. nih.gov In one study, three novel 4-substituted-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine analogues were developed. nih.gov
Among these, 4-amino-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (compound 10) demonstrated the most potent anti-HIV-1 activity with an EC50 value of 0.5 ± 0.3 μM. nih.gov The other two analogues, 4-hydroxy-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (compound 9) and 4-amino-5-fluoro-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (compound 11), showed moderate activity with EC50 values of 13 ± 8 μM and 5.4 ± 0.3 μM, respectively. nih.gov Importantly, none of these compounds exhibited significant cytotoxicity at concentrations up to 25 μM. nih.gov
Table 3: Anti-HIV-1 Activity of this compound Ribonucleoside Analogues
| Compound | EC50 (µM) | Cytotoxicity (up to 25 µM) | Reference |
|---|---|---|---|
| 10 | 0.5 ± 0.3 | Not Significant | nih.gov |
| 9 | 13 ± 8 | Not Significant | nih.gov |
| 11 | 5.4 ± 0.3 | Not Significant | nih.gov |
Anti-Inflammatory Effects
The this compound scaffold has been a foundation for the development of compounds with anti-inflammatory properties. nih.govnih.gov Several derivatives have shown significant in vivo anti-inflammatory activity. researchgate.net
A study identified four compounds, 2b, 7b, 7d, and 9b, as having noteworthy anti-inflammatory effects. researchgate.net The structure-activity relationship analysis revealed that converting 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives (which were inactive) to 4-hydrazino-pyrrolopyrimidine derivatives resulted in anti-inflammatory activity, particularly in compounds bearing a 4-methoxyphenyl (B3050149) group at position 7. researchgate.net Further condensation and cyclization reactions led to derivatives with retained or even enhanced anti-inflammatory potential. researchgate.net
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression
The anti-inflammatory mechanism of some pyrimidine (B1678525) derivatives, including those with the pyrrolo[2,3-d]pyrimidine core, has been linked to the inhibition of key inflammatory mediators. nih.gov Research on related pyrimidine analogues has shown that they can significantly decrease the expression of both messenger RNA (mRNA) and protein levels of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 cells. nih.gov This suppression of pro-inflammatory enzymes is a crucial mechanism for their anti-inflammatory effects. nih.gov
Other Therapeutically Relevant Biological Activities
Beyond the specific activities detailed above, the this compound scaffold is associated with a broad spectrum of other therapeutically relevant biological activities. nih.gov These compounds have been investigated for their potential as:
Anticancer agents: Due to their structural similarity to adenine, they can act as kinase inhibitors, which are crucial in regulating cell growth and proliferation. nih.govnih.gov
Antimicrobial agents: This includes activity against various bacteria. rsc.org
Adenosine (B11128) A1 and A3 receptor modulators nih.gov
Protein-kinase B inhibitors nih.gov
Anti-folate agents nih.gov
Anti-mycobacterial agents nih.gov
This wide range of biological activities underscores the importance of the this compound core in medicinal chemistry and drug discovery. rsc.orgnih.govnih.govmdpi.com
Anti-Diabetic Potential
Recent studies have highlighted the promise of this compound derivatives as effective agents in the management of diabetes. The mechanism of action for these compounds primarily involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase, which play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, thereby helping to manage postprandial hyperglycemia.
A series of novel pyrrolo[2,3-d]pyrimidine-based analogues were synthesized and evaluated for their α-amylase inhibitory activity. Several of these compounds demonstrated excellent antidiabetic action, with IC50 values in the range of 0.252–0.281 mM. nih.gov Notably, some derivatives exhibited a percentage inhibition ranging from 85.56 ± 4.13% to 97.79 ± 2.86% at a concentration of 200 μg/mL, outperforming the standard drug, acarbose. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the Bacillus paralicheniformis α-amylase enzyme, supporting their potential as effective inhibitors. nih.gov
Similarly, derivatives of the related 4H-pyrano[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.gov For instance, certain hybrid compounds incorporating this scaffold displayed α-amylase inhibitory activity with IC50 values ranging from 103.63±1.13 μM to 295.45±1.11 μM, and α-glucosidase inhibition with IC50 values between 45.63±1.14 μM and 184.52±1.15 μM. researchgate.netnih.gov Kinetic studies of the most potent α-glucosidase inhibitor from this series revealed a competitive mechanism of inhibition. researchgate.net
| Compound Type | Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine-based analogues | α-Amylase | 0.252–0.281 mM | nih.gov |
| 4H-Pyrano[2,3-d]pyrimidine hybrids | α-Amylase | 103.63±1.13 μM to 295.45±1.11 μM | researchgate.netnih.gov |
| 4H-Pyrano[2,3-d]pyrimidine hybrids | α-Glucosidase | 45.63±1.14 μM to 184.52±1.15 μM | researchgate.netnih.gov |
Antifolate Activity
Analogues of this compound have been extensively investigated as antifolate agents for cancer chemotherapy. These compounds primarily exert their cytotoxic effects by inhibiting key enzymes in the folate pathway, which is essential for the biosynthesis of nucleotides and certain amino acids.
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) Inhibition:
A significant number of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been shown to derive their cell inhibitory effects from the inhibition of β-glycinamide ribonucleotide formyltransferase (GARFTase). nih.gov This enzyme catalyzes the first folate-dependent step in de novo purine (B94841) nucleotide biosynthesis. nih.gov For example, a novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate demonstrated potent inhibition of GARFTase, leading to the depletion of cellular ATP pools. nih.gov The IC50 values for in situ inhibition of GARFTase by some of these compounds were found to be in the nanomolar range (e.g., 0.69 nM and 1.96 nM). nih.gov Structural and enzymatic analyses of several pyrrolo[2,3-d]pyrimidine antifolates have revealed Ki values against GARFTase ranging from 7 to 100 nM. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition:
In addition to GARFTase, dihydrofolate reductase (DHFR) is another critical target for antifolate drugs. Certain pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent DHFR inhibitors. For instance, the compound LY231514 and its polyglutamated metabolites have been shown to markedly inhibit DHFR. nih.govaacrjournals.org The pentaglutamate of LY231514 exhibited a Ki value of 7.2 nM against DHFR. nih.govaacrjournals.org Interestingly, the parent monoglutamate of LY231514 also showed a high level of inhibitory potency against DHFR with a Ki of 7.0 nM. nih.govaacrjournals.org Furthermore, a series of 6-substituted pyrrolo[2,3-d]pyrimidines were designed as nonclassical antifolates with DHFR as their intracellular target. researchgate.net
| Compound/Analogue | Target Enzyme | Inhibitory Activity (Ki/IC50) | Reference |
|---|---|---|---|
| 6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates | GARFTase | IC50: 0.69 nM and 1.96 nM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine antifolates | GARFTase | Ki: 7 to 100 nM | nih.gov |
| LY231514 (pentaglutamate) | DHFR | Ki: 7.2 nM | nih.govaacrjournals.org |
| LY231514 (monoglutamate) | DHFR | Ki: 7.0 nM | nih.govaacrjournals.org |
Anti-Protozoal Activity
The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives extends to the treatment of protozoal infections. Research has demonstrated the efficacy of these compounds against Toxoplasma gondii, the causative agent of toxoplasmosis.
In a study evaluating nonclassical antifolates, a 2,4-diamino-5-substituted-7H-pyrrolo[2,3-d]pyrimidine analogue was found to be 50-fold more potent than trimethoprim (B1683648) and approximately twice as selective against T. gondii DHFR. drugbank.com This highlights the potential of this scaffold in developing new and more effective treatments for toxoplasmosis, a globally prevalent parasitic disease. bohrium.comnih.gov
Antioxidant Properties and DNA Protection
Several novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant capabilities. These compounds have demonstrated the ability to scavenge free radicals and protect DNA from oxidative damage.
In one study, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives were tested for their antioxidant activity using the ABTS free radical scavenging assay. mdpi.com Certain compounds exhibited potent inhibition of lipid peroxidation, with some showing higher activity than the standard antioxidant, Trolox. mdpi.com For instance, compounds 7a, 7d, and 9d showed inhibition percentages of 91.2%, 92.8%, and 90.4%, respectively, compared to Trolox at 89.5%. mdpi.com These compounds also demonstrated a significant ability to protect DNA from damage induced by bleomycin. mdpi.com Another study on novel fused pyrrolopyrimidine derivatives also reported promising antioxidant effects. nih.gov
Modulation of Adenosine A1 and A3 Receptors
The adenosine A1 and A3 receptors are G protein-coupled receptors that play crucial roles in various physiological processes. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent modulators of these receptors.
A series of chiral pyrrolo[2,3-d]pyrimidine derivatives were synthesized and investigated for their binding affinities at A1 and A2a adenosine receptor subtypes. nih.gov One particular compound, (R)-N-(1-Phenylethyl)-4-amino-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (DPEAP), exhibited a high affinity for the A1 receptor with a Ki value of 6.7 nM and demonstrated over 4000-fold selectivity for A1 over A2a receptors. nih.gov These findings suggest that the this compound scaffold is a promising template for the development of selective A1 adenosine receptor antagonists. nih.gov
Interactions with Corticotrophin-Releasing Hormone Type 1 Receptor (CRHR1)
The corticotropin-releasing hormone type 1 receptor (CRHR1) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the stress response. nih.govwikipedia.org Pyrrolo[2,3-d]pyrimidine derivatives have emerged as potent antagonists of this receptor.
A series of compounds related to N-butyl-N-ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine (antalarmin) were evaluated for their CRHR1 binding affinity. nih.gov The introduction of oxygenated functionalities into the antalarmin (B1665562) structure resulted in more hydrophilic compounds with good receptor affinity. nih.gov One of the synthesized alcohols, 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]butan-1-ol, displayed the highest CRHR1 binding affinity among the tested compounds, with a Ki value of 0.68 nM, making it one of the most potent CRHR1 ligands known. nih.gov
| Compound | CRHR1 Binding Affinity (Ki) | Reference |
|---|---|---|
| 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]butan-1-ol | 0.68 nM | nih.gov |
Targeted Kinase Inhibition by 4h Pyrrolo 2,3 D Pyrimidine Scaffolds
General Principles of Kinase Inhibition
The inhibitory action of 4H-pyrrolo[2,3-d]pyrimidine derivatives is primarily centered on their ability to interact with the ATP-binding pocket of protein kinases. This interaction can be tailored through chemical modifications to achieve desired potency and selectivity.
ATP Competitive Binding Modes
The vast majority of kinase inhibitors based on the this compound scaffold function as ATP-competitive inhibitors. mdpi.com The core structure mimics the adenine moiety of ATP, enabling it to fit into the hydrophobic ATP-binding cleft of the kinase. nih.govsnv63.ru Key to this interaction is the formation of hydrogen bonds between the pyrimidine (B1678525) ring of the scaffold and the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. acs.org This binding mode physically obstructs the entry of ATP, thereby preventing the phosphotransfer reaction that is fundamental to kinase activity. mdpi.com Molecular docking studies have shown that the pyrrole (B145914) N-H group can also form crucial hydrogen bonds with residues in the kinase pocket, further stabilizing the inhibitor-enzyme complex. acs.org The potency of these inhibitors can be finely tuned by adding various substituents to the core scaffold, which can form additional interactions with the surrounding amino acid residues.
Specificity and Selectivity Considerations
A significant challenge in developing kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome, as off-target inhibition can lead to undesirable effects. The this compound scaffold offers a versatile platform for achieving selectivity. mdpi.com By strategically modifying the substituents on the core ring system, it is possible to exploit subtle differences in the ATP-binding sites of various kinases. acs.org For instance, high selectivity has been observed for certain derivatives against specific receptor tyrosine kinases over non-receptor tyrosine kinases and serine/threonine kinases. researchgate.net
Researchers have successfully developed derivatives with high selectivity for specific kinases like Colony-Stimulating Factor-1 Receptor (CSF1R) by designing compounds that preferentially bind to the inactive, autoinhibited conformation of the kinase. nih.gov This approach, targeting the "DFG-out" conformation, can lead to exquisite selectivity. nih.gov Furthermore, kinome-wide screening has demonstrated that specific substitution patterns on the pyrrolo[2,3-d]pyrimidine core can result in compounds with broad selectivity across panels of tyrosine kinases, highlighting the tunability of this scaffold. nih.gov
Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases are a family of cell surface receptors that play pivotal roles in regulating critical cellular processes like growth, differentiation, and metabolism. snv63.rurjpbr.com Their aberrant activation is a common driver of cancer. The this compound scaffold has proven to be particularly effective in generating potent inhibitors against several key RTKs. snv63.runih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines have been identified as a potent class of EGFR inhibitors. researchgate.net These compounds have been optimized to inhibit EGFR with IC50 values in the low nanomolar range. researchgate.net The development of these inhibitors has also addressed the challenge of acquired resistance mutations that arise during cancer treatment. Fourth-generation EGFR inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been designed to effectively inhibit triple mutants (e.g., EGFR19del/T790M/C797S) that are resistant to earlier generations of inhibitors. acs.orgnih.gov For example, compound 31r demonstrated subnanomolar IC50 values against these challenging mutations while sparing wild-type EGFR. nih.gov The selectivity of these compounds is often high; one study reported a derivative that was up to 104 times more potent against a mutant EGFR compared to the wild-type version. nih.gov
| Compound | Target | IC50 (nM) |
| PKI166 | EGFR | Low nanomolar range |
| Compound 31a | EGFR19del/T790M/C797S | 30.6 |
| Compound 31a | EGFRL858R/T790M/C797S | 12.8 |
| Compound 31r | EGFR19del/T790M/C797S | <0.3 |
| Compound 31r | EGFRL858R/T790M/C797S | <0.3 |
| Compound 12i | T790M mutant EGFR | 0.21 |
| Compound 12i | Wild-type EGFR | 22 |
| Compound 5k | EGFR | 40 |
This table presents inhibitory activities (IC50) of selected this compound derivatives against EGFR. Data is compiled from multiple research findings. acs.orgresearchgate.netnih.govnih.gov
Human Epidermal Growth Factor Receptor 2 (Her2) Inhibition
Human Epidermal Growth Factor Receptor 2 (Her2), another member of the EGFR family, is also a critical target in cancer, particularly in breast cancer. Some this compound derivatives have been developed as dual or multi-targeted inhibitors that also show activity against Her2. The compound PKI166 was developed as a potent inhibitor of both EGFR (HER1) and Her2. researchgate.net More recently, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized, leading to the identification of multi-targeted inhibitors. nih.govnih.gov Among these, compound 5k emerged as a potent inhibitor of not only EGFR and VEGFR2 but also Her2, with an IC50 value of 58 nM. nih.govnih.gov This demonstrates the potential of the scaffold to be adapted for inhibiting multiple related kinases simultaneously.
| Compound | Target | IC50 (nM) |
| Compound 5k | Her2 | 58 |
This table shows the inhibitory activity (IC50) of a multi-targeted this compound derivative against Her2. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the main mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. snv63.ru The this compound core has been successfully utilized to create potent VEGFR2 inhibitors. snv63.runih.gov By linking the pyrrolo[2,3-d]pyrimidine scaffold to other pharmacophores, such as diarylureas, researchers have developed compounds with more potent VEGFR2 inhibitory activity than existing drugs like sorafenib. researchgate.net For instance, the introduction of a fluorine atom in a series of pyrrolopyrimidine surrogates led to candidate 14 , which showed a VEGFR-2 IC50 of 52.4 nM, superior to sorafenib. ekb.eg The multi-targeted inhibitor 5k also demonstrated significant activity against VEGFR2 with an IC50 of 61 nM, comparable to established multi-kinase inhibitors. nih.govnih.gov
| Compound | Target | IC50 (nM) |
| Candidate 14 | VEGFR-2 | 52.4 |
| Compound 5k | VEGFR2 | 61 |
This table highlights the inhibitory activity (IC50) of selected this compound derivatives against VEGFR2. nih.govekb.eg
RET Kinase Inhibition (Wild-Type and Drug-Resistant Mutants)
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the progression of various cancers, including non-small cell lung cancer and thyroid cancer. While several inhibitors target wild-type (wt) RET, the emergence of drug-resistant mutations, such as the V804M "gatekeeper" mutation, presents a significant clinical challenge. The this compound scaffold has been successfully utilized to develop inhibitors active against both wild-type and mutant forms of RET.
Through extensive structure-activity relationship (SAR) studies, researchers have optimized this scaffold to yield potent RET inhibitors. chapman.edu A detailed investigation into a series of these derivatives revealed that substitutions at various positions on the pyrrolo[2,3-d]pyrimidine core are crucial for inhibitory activity. chapman.edu For instance, exploration of moieties at the back pocket region of the kinase showed that a 5-tert-butylisoxazole group and a 3-tert-butyl-N-methyl-1H-pyrazole group were particularly effective. chapman.edu
This research led to the identification of a lead compound, designated as compound 59 , which demonstrated low nanomolar potency against both RET-wt and the drug-resistant RET V804M mutant. chapman.edumdpi.com This compound was also shown to inhibit the growth of a RET-CCDC6 gene fusion-driven cell line. chapman.edu Further mechanistic studies determined that compound 59 acts as a type II inhibitor of RET, binding to the inactive conformation of the kinase. chapman.edu Computational modeling has provided insights into the binding pose of this compound within the RET kinase domain, highlighting key interactions that contribute to its potent inhibition. chapman.edu
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition
The Colony Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, and survival of macrophages. ruspoj.comnih.gov Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. researchgate.netnih.gov The this compound scaffold has proven to be a valuable starting point for developing highly selective and potent CSF1R inhibitors.
Research has focused on synthesizing and developing a series of 6-arylated pyrrolo[2,3-d]pyrimidines that exhibit subnanomolar enzymatic inhibition of CSF1R. ruspoj.com These inhibitors have demonstrated excellent selectivity over other kinases, particularly those in the platelet-derived growth factor receptor (PDGFR) family. nih.gov SAR studies revealed that the NH pyrrole unit is critical for CSF1R activity. nih.gov Furthermore, methylation of the N-4 nitrogen was found to increase CSF1R activity while reducing activity against the Epidermal Growth Factor Receptor (EGFR), thereby enhancing selectivity. nih.gov
One particularly active compound, a meta-methyl derivative known as compound 23 , was identified. ruspoj.com X-ray crystallography of this compound in complex with the CSF1R protein revealed that it binds to the DFG-out-like (inactive) conformation of the kinase, classifying it as a type II inhibitor. nih.gov This binding mode is believed to contribute to the exquisite selectivity of this series of compounds. nih.gov The introduction of a pyridyl fragment in some derivatives was shown to maintain good activity and potentially improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. ruspoj.com
IGF-1R Inhibition
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways crucial for cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer. A series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of IGF-1R. nih.govnih.gov
SAR studies on this series have demonstrated that these compounds can achieve nanomolar potencies in enzymatic and cellular assays. nih.gov An initial evaluation highlighted that a C(1') carboxamide was beneficial for achieving sub-micromolar in vitro potency against IGF-1R. nih.gov However, these early compounds were susceptible to acid-induced intramolecular cyclization. nih.gov Subsequent research focused on modifying the scaffold to eliminate this decomposition pathway, leading to the development of potent and acid-stable inhibitors. nih.gov
Further optimization of the C6 aniline portion of the 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine scaffold, specifically by introducing C5' functional groups with terminal basic amines, has yielded compounds with high potency. nih.gov Notably, some examples from this work demonstrated a remarkable 1000-fold selectivity for IGF-1R over the JNK1 and JNK3 kinases in enzymatic assays. nih.gov
Inhibition of Non-Receptor Tyrosine Kinases
Beyond receptor tyrosine kinases, the this compound scaffold has been effectively employed to target non-receptor tyrosine kinases, which are critical mediators of intracellular signaling cascades.
pp60c-Src Tyrosine Kinase Inhibition
The pp60c-Src tyrosine kinase, a member of the Src family kinases (SFKs), is a key regulator of various cellular processes, including cell proliferation, differentiation, and migration. Its aberrant activation is linked to cancer development and metastasis. A series of novel 2-amino-5-[(substituted-benzyl)imino]methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one derivatives have been synthesized and evaluated for their ability to inhibit pp60c-Src. nih.gov
In one study, compounds were synthesized through a condensation reaction followed by detritylation. nih.gov The inhibitory activity of these compounds against tyrosine phosphorylation by pp60c-Src was then assessed. nih.gov The unsubstituted benzylamine (B48309) derivative, compound 7a , showed potent inhibitory activity with an IC50 value of 13.9 µM. nih.gov Interestingly, the introduction of dihalogen substitutions on the benzyl (B1604629) ring, as seen in compounds 7d and 7e , resulted in a 3 to 7-fold increase in potency compared to the parent compound. nih.gov Another study reported the synthesis of different pyrrolo[2,3-d]pyrimidine derivatives, with compound 5 being identified as a non-selective, albeit slight, inhibitor of Fyn, Lyn, and c-Src. nih.gov
Janus Kinase (JAK) Family Inhibition (e.g., JAK2)
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for cytokine-mediated signaling through the JAK-STAT pathway. researchgate.net This pathway is integral to immune responses and hematopoiesis, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. The this compound scaffold is the core of several approved and investigational JAK inhibitors.
Researchers have designed and synthesized numerous 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives with the aim of developing potent JAK inhibitors. By incorporating various N-acylpiperidine motifs, compounds with significant inhibitory activity have been identified. For example, compound 11e was found to inhibit over 90% of the activity of both JAK1 and JAK2 in enzymatic assays. This compound also demonstrated potent anti-inflammatory effects in cellular models.
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for fine-tuning of selectivity within the JAK family. While some derivatives act as pan-JAK inhibitors, others have been engineered for selectivity. For instance, the introduction of a 4-aryl substituent onto the bicyclic scaffold can modulate the selectivity profile, leading to inhibitors that are highly selective for JAK3 over JAK2, with some compounds showing over 100,000-fold selectivity. Furthermore, dual inhibitors have been developed; a series of pyrrolo[2,3-d]pyrimidine-based derivatives were discovered to be potent dual inhibitors of both JAK (JAK1/2/3) and histone deacetylase (HDAC1/6).
Mer Receptor Tyrosine Kinase Inhibition
Information regarding the specific inhibition of Mer Receptor Tyrosine Kinase by this compound scaffolds is not available in the reviewed literature.
Inhibition of Serine/Threonine Kinases
The this compound scaffold, a deazapurine analog, serves as a versatile structural framework for the design of potent inhibitors targeting various protein kinases, including the serine/threonine kinase family. nih.gov Its resemblance to the natural ATP ligand, adenine, makes it an effective hinge-binding motif for competitive kinase inhibition. nih.gov Researchers have successfully developed derivatives of this scaffold to selectively inhibit key serine/threonine kinases involved in cell cycle regulation and signaling pathways critical to cancer cell proliferation and survival.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. mdpi.com The pyrrolo[2,3-d]pyrimidine core has been effectively utilized to develop inhibitors of several CDKs, particularly CDK2 and CDK9. mdpi.com
A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’ were synthesized as multi-targeted kinase inhibitors. Within this series, compound 5k was identified as a potent inhibitor of CDK2, among other kinases, with an IC50 value of 204 nM. nih.gov
For CDK9, which plays a key role in regulating transcription, researchers have also developed specific inhibitors based on this scaffold. A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. The most potent compound from this series, 2g, was shown to block Rb phosphorylation and induce apoptosis by downregulating CDK9 downstream proteins. google.com Another developed compound, 6e, exhibited potent dual inhibitory activity against CDK9 and HDAC1, with an IC50 of 12 nM for CDK9. nih.gov
Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is the core of Ribociclib (LEE011), an orally bioavailable inhibitor of CDK4 and CDK6 that has been approved for clinical use in treating certain types of breast cancer. mdpi.com Ribociclib inhibits CDK4 with an IC50 value of 10 nM. mdpi.comnih.gov
Protein Kinase B (Akt/PKB) Inhibition
Protein Kinase B (Akt/PKB) is a pivotal serine/threonine kinase in the PI3K signaling pathway, which governs cell proliferation and survival. mdpi.com Its frequent deregulation in cancer has made it a significant target for drug development. mdpi.com A notable series of selective and orally active Akt inhibitors has been developed from a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold. mdpi.com
Initial research led to the development of CCT128930, a potent ATP-competitive inhibitor of PKBβ. mdpi.com Optimization of this series, focusing on the linker group between the piperidine (B6355638) and a lipophilic substituent, yielded potent and bioavailable inhibitors. These compounds effectively modulated biomarkers of the PI3K-PKB-mTOR pathway in cellular and in vivo models. mdpi.com For instance, the 2,4-dichlorobenzyl amide compound 28 showed potent inhibition of PKBβ with an IC50 of 0.027 µM and approximately 24-fold selectivity over the related PKA kinase. mdpi.com
Phosphoinositide 3-Kinase (PI3K) Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in the PI3K/Akt/mTOR signaling cascade, one of the most frequently activated pathways in human cancer. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of inhibitors that target kinases within this pathway. nih.gov
Research into pyrrolopyrimidines has led to the synthesis of derivatives that show inhibitory activity against PI3K. nih.govnih.gov For example, a series of urea (B33335) derivatives based on the pyrrolo[2,3-d]pyrimidine core were developed and found to inhibit PI3Kα and mTOR at low nanomolar concentrations. nih.gov Specifically, compound 9 from this series demonstrated substantial inhibition of signaling pathways downstream of PI3K in breast cancer xenograft models. nih.gov This indicates that the scaffold can be effectively modified to produce potent inhibitors of this key signaling kinase. nih.govnih.gov
| Compound Series | Target Kinase | Activity |
|---|---|---|
| Urea Derivatives of Pyrrolo[2,3-d]pyrimidine (e.g., Compound 9) | PI3Kα | Inhibition at low nanomolar concentrations; downstream pathway inhibition in vivo. nih.gov |
Mammalian Target of Rapamycin (mTOR) Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts downstream of the PI3K/Akt pathway to regulate cell growth, proliferation, and metabolism. nih.gov As a central controller of cell growth, mTOR is a key target in cancer therapy. The pyrrolo[2,3-d]pyrimidine framework has been successfully used to create compounds that inhibit mTOR. nih.govresearchgate.net
In a study focused on developing dual PI3K/mTOR inhibitors, a series of urea-based pyrrolo[2,3-d]pyrimidine derivatives were synthesized. These compounds were shown to inhibit both PI3Kα and mTOR with low nanomolar potency. nih.gov The in vivo efficacy of these compounds was confirmed by their ability to inhibit the phosphorylation of downstream effectors of both PI3K and mTOR. nih.gov This demonstrates the utility of the pyrrolo[2,3-d]pyrimidine scaffold in designing dual inhibitors that can block this critical signaling pathway at multiple points.
| Compound Series | Target Kinase | Activity |
|---|---|---|
| Urea Derivatives of Pyrrolo[2,3-d]pyrimidine | mTOR | Inhibition at low nanomolar concentrations. nih.gov |
3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition
3-Phosphoinositide-dependent kinase 1 (PDK1) is a master regulator within the AGC family of serine/threonine kinases, responsible for activating Akt/PKB and other kinases downstream of PI3K. google.com By activating Akt, PDK1 plays a critical role in cell survival, growth, and proliferation. google.com The potential of PDK1 as a therapeutic target has led to the exploration of various chemical scaffolds for inhibitor development, including the pyrrolo[2,3-d]pyrimidine core.
The utility of this scaffold for PDK1 inhibition is highlighted in patent literature, where heterocyclic compounds, including pyrrolo[2,3-d]pyrimidine derivatives, have been described as inhibitors of PDK1. google.com While specific inhibitory data for discrete pyrrolo[2,3-d]pyrimidine compounds against PDK1 are not as widely published in peer-reviewed literature as for other kinases, the inclusion of this scaffold in patent applications underscores its recognized potential for developing clinically relevant PDK1 inhibitors. google.com
Mitotic Checkpoint Kinase (Mps1) Inhibition
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity serine/threonine kinase that is a central component of the spindle assembly checkpoint (SAC). The SAC ensures proper chromosome segregation during mitosis, and cancer cells often exhibit a high reliance on this checkpoint. researchgate.net This has made Mps1 an attractive target for cancer therapy. researchgate.net
Using a scaffold hopping approach, a novel class of potent Mps1 inhibitors featuring the 7H-pyrrolo[2,3-d]pyrimidine structure was designed and synthesized. researchgate.net Structure-activity relationship (SAR) studies identified compound 12 as a particularly potent Mps1 inhibitor with an IC50 of 29 nM. researchgate.net This compound was shown to effectively inhibit the phosphorylation of Mps1 both in vitro and in vivo. researchgate.net Treatment with compound 12 impeded the proliferation of breast cancer cell lines and induced cell cycle arrest and apoptosis. researchgate.net
| Compound | Target Kinase | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 12 | Mps1 | 29 nM researchgate.net |
IKKs and NIK Inhibition
The Inhibitor of nuclear factor kappa-B kinases (IKKs) and NF-κB-inducing kinase (NIK) are crucial components of the NF-κB signaling pathways, which play significant roles in inflammation, immunity, and cancer. Selective inhibition of the IKKα isoform over IKKβ is a desirable therapeutic strategy to avoid toxicities associated with blocking the canonical NF-κB pathway. The this compound scaffold has been successfully utilized to develop such selective inhibitors.
Researchers have designed and synthesized a series of 4-substituted 2-amino-5-cyanopyrrolo[2,3-d]pyrimidines as selective IKKα inhibitors. Structure-activity relationship (SAR) studies revealed that substitutions at the 4-position of the pyrrolo[2,3-d]pyrimidine core are critical for achieving both potency and selectivity. For instance, the direct attachment of a substituted phenyl ring to this position led to nanomolar IKKα inhibitors. Compounds 47 and 48 , featuring para-substituted phenyl rings, demonstrated high potency against IKKα while maintaining significant selectivity over IKKβ nih.gov. The SAR exploration also showed that while a hydrogen bond donor at the 4-amino substituent was generally beneficial, it was not an absolute requirement, as demonstrated by the activity of piperidyl analogue 17 nih.gov.
Another example of a NIK inhibitor based on this scaffold is 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)-but-3-yn-2-ol , which has been shown to suppress alveolar bone resorption in a mouse periodontitis model by inhibiting osteoclast formation and the expression of inflammatory cytokines nih.gov. This highlights the therapeutic potential of targeting NIK with pyrrolo[2,3-d]pyrimidine derivatives in inflammatory diseases.
| Compound Name | Target(s) | Activity/Potency |
| 17 (piperidyl analogue) | IKKα | Active |
| 47 (para-substituted phenyl analogue) | IKKα | Nanomolar range |
| 48 (para-substituted phenyl analogue) | IKKα | Nanomolar range |
| 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)-but-3-yn-2-ol | NIK | Active in vivo |
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition
Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are associated with the pathogenesis of Parkinson's disease, making it a key therapeutic target. The this compound scaffold has been extensively explored to develop potent and selective LRRK2 inhibitors.
Fragment-based screening followed by structure-guided optimization has led to the identification of highly potent pyrrolo[2,3-d]pyrimidine derivatives. One such effort identified compound 18 ((2R)-2-Methylpyrrolidin-1-yl derivative), which exhibited a high potency with a cKi of 0.7 nM for the G2019S mutant of LRRK2. Further elaboration of this compound, guided by X-ray crystallography, led to the development of diastereomeric oxolan-3-yl derivatives 44 and 45 . These compounds demonstrated not only high potency but also exquisite selectivity for LRRK2, establishing them as valuable chemical probes for studying LRRK2 inhibition.
Another hit-to-lead optimization study resulted in the discovery of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine series. The lead analog, compound 6 , showed excellent LRRK2 inhibition and high selectivity across the kinome. It also possessed favorable ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic properties, including brain permeability, marking it as a promising candidate for further development.
| Compound Name | Target(s) | Activity/Potency |
| 18 ((2R)-2-Methylpyrrolidin-1-yl derivative) | LRRK2 (G2019S) | cKi = 0.7 nM |
| 24 (pyrrolo[3,2-c]pyridine analogue) | LRRK2 (G2019S) | cKi = 2 nM |
| 44 (oxolan-3-yl derivative) | LRRK2 | High potency |
| 45 (oxolan-3-yl derivative) | LRRK2 | High potency |
| SRI-31255 (High-throughput screening hit) | LRRK2 | Hit compound |
| 6 (chiral 2,4-substituted derivative) | LRRK2 | Excellent potency |
Inhibition of Other Enzyme Targets
The versatility of the this compound scaffold extends beyond kinase inhibition to other important enzyme families.
Microtubule-Affinity Regulating Kinase (MARK) Inhibition
Research into the inhibition of Microtubule-Affinity Regulating Kinase (MARK), a target for neurodegenerative diseases like Alzheimer's, has explored various pyrimidine-based scaffolds. However, based on the reviewed literature, there is no specific documentation of this compound derivatives being developed as MARK inhibitors. The primary focus in MARK inhibition research has been on related but distinct chemical series, such as pyrazolopyrimidines and 4,6-disubstituted pyrimidines.
Trypanosomal Pteridine Reductase 1 (PTR1) Inhibition
Pteridine Reductase 1 (PTR1) is an essential enzyme in Trypanosoma species, the parasites responsible for diseases like Human African trypanosomiasis (sleeping sickness). PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target, thus contributing to antifolate drug resistance. Consequently, PTR1 is an attractive target for the development of new antitrypanosomal agents.
Structure-based drug design has led to the synthesis of a large number of substituted pyrrolo[2,3-d]pyrimidines as inhibitors of Trypanosoma brucei PTR1 (TbPTR1). These compounds were designed to mimic the substrate-like binding orientation within the enzyme's active site. Polysubstituted pyrrolopyrimidines were generally found to be the most active inhibitors of both the PTR1 enzyme and of T. brucei in culture. For example, compound 20 , a polysubstituted pyrrolopyrimidine, showed substantial activity in both enzymatic and cellular assays. Despite identifying several potent compounds, their development was hampered by toxicity issues in mouse models. Nevertheless, this line of research confirmed the this compound scaffold as a valid starting point for designing TbPTR1 inhibitors.
| Compound Name | Target(s) | Activity/Potency |
| 20 (Polysubstituted pyrrolopyrimidine) | TbPTR1 | Substantially active in enzyme and cellular assays |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in many tumors and are linked to tumor progression and survival, especially in hypoxic conditions. This makes them valuable targets for anticancer drug development.
A series of novel sulfonamide derivatives incorporating the pyrrolo[2,3-d]pyrimidine scaffold have been synthesized and evaluated as inhibitors of several human CA isoforms (hCA I, II, IX, and XII). Several of these compounds demonstrated potent and selective inhibitory activity against the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. For example, compound 11b showed strong inhibition against hCA IX and XII with KI values of 81.3 nM and 89.4 nM, respectively. This compound also exhibited potent cytotoxic activity against the HeLa cancer cell line under hypoxic conditions, suggesting its potential as a hypoxia-targeting anticancer agent.
| Compound Name | Target(s) | Activity/Potency (KI) |
| 11b (pyrrolopyrimidine sulfonamide) | hCA IX, hCA XII | 81.3 nM, 89.4 nM |
| Acetazolamide (Reference Drug) | hCA IX, hCA XII | 25 nM, 5.7 nM |
Structure Activity Relationship Sar and Rational Drug Design
Methodologies for SAR Elucidation
The exploration of the SAR of 4H-pyrrolo[2,3-d]pyrimidine derivatives has been largely driven by systematic modifications of the core structure, linker groups, and peripheral moieties. These studies are essential for understanding the molecular interactions that govern biological activity and for optimizing lead compounds into clinical candidates.
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core. Key positions that have been extensively studied include C4, C5, and N7.
C4 Position: The C4 position is a critical point for modification, often bearing an amino group that can be further substituted. For instance, in a series of antitubercular agents, various aromatic, aryl, and alkyl substitutions at the C4-amino group were explored. The nature of this substituent significantly influences the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov For example, an N-(4-phenoxyphenyl) substituent at the C4-amino position resulted in a highly potent derivative with a MIC90 value of 0.488 µM. nih.gov
C5 Position: Substitution at the C5 position has been shown to alter the enzyme inhibitory profile of pyrrolo[2,3-d]pyrimidine antifolates. Shifting a substituent from the 6-position to the 5-position can change the targeted enzymes within the purine (B94841) nucleotide biosynthesis pathway. nih.gov
N7 Position: The N7 position of the pyrrole (B145914) ring is another key site for modification. A diverse set of substituents at this position is well-tolerated by kinases like Lck. nih.gov In the context of antiviral activity against Zika virus, modifications at the N7 position, often involving substituted benzyl (B1604629) groups, have been crucial in modulating potency and cytotoxicity. For example, a 4-nitrobenzyl group at N7 was found in an initial hit compound, and subsequent modifications to this ring A substituent led to analogues with improved antiviral activity. mdpi.com
The following table summarizes the effect of substituents at different positions on the pyrrolopyrimidine core:
| Position | Substituent | Biological Activity | Reference Compound/Data |
| C4 | N-(4-phenoxyphenyl)amino | Antitubercular | MIC90 = 0.488 µM against M. tuberculosis |
| C5 | Various | Antifolate (enzyme inhibition) | Altered inhibition of GARFTase and AICARFTase |
| N7 | 4-Nitrobenzyl | Antiviral (Zika virus) | Lead compound for SAR studies |
| N7 | Cyclohexyl | Kinase Inhibition (HCK, FLT3-ITD) | Potent dual inhibitors identified |
Linker groups and peripheral moieties play a crucial role in orienting the molecule within the target's binding site and establishing additional interactions, thereby influencing potency and selectivity. In the development of RET kinase inhibitors, a linker between the pyrrolo[2,3-d]pyrimidine core and a terminal phenyl ring was systematically studied. The length and nature of this linker were found to be critical for activity. For example, a series of compounds with an amide linker showed that the nature of the substituent on the terminal phenyl ring significantly impacted RET inhibition. nih.gov
In another study, a hydrazone linker was used to connect the pyrrolo[2,3-d]pyrimidine scaffold to various substituted benzylidene moieties. nih.gov This approach led to the discovery of multi-targeted kinase inhibitors with potent anticancer activity. The electronic properties of the substituents on the peripheral benzylidene ring were found to be important for cytotoxicity. nih.gov
The introduction of halogen atoms into the this compound scaffold is a widely used strategy to enhance biological activity. Halogens can modulate the electronic properties of the molecule, improve binding affinity through halogen bonding, and alter metabolic stability. nih.gov
In a series of tricyclic pyrrolo[2,3-d]pyrimidines, halogenation at the C3 position of the pyrrole ring was found to be beneficial for cytotoxicity against cancer cell lines. nih.gov For instance, a 3-chloro derivative exhibited modest activity across multiple cell lines. nih.gov The introduction of different halogens (Cl, Br, I) can have distinct effects. In one study on PAK4 inhibitors, different halogen atoms on a 2-benzene ring substituent of a 7H-pyrrolo[2,3-d]pyrimidine core led to variations in the orientation of the molecule in the binding pocket, affecting its interaction with the hinge region of the kinase. mdpi.com This highlights the subtle yet significant role of the specific halogen atom in determining inhibitory potency. mdpi.com
Furthermore, in the context of antiviral agents, 4-amino-5-bromo and 4-amino-5-iodo derivatives of 7-substituted pyrrolo[2,3-d]pyrimidines were found to be more active against human cytomegalovirus and herpes simplex type 1 than their non-halogenated counterparts. nih.gov
The table below illustrates the effect of halogenation on the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:
| Compound Series | Halogen and Position | Effect on Activity |
| Tricyclic pyrrolo[2,3-d]pyrimidines | Cl at C3 | Increased cytotoxicity |
| PAK4 inhibitors | Cl, Br, I on 2-benzene ring | Modulated binding and inhibitory potency |
| Antiviral agents | Br, I at C5 | Enhanced antiviral activity |
Key Structural Determinants of Biological Potency and Selectivity
The biological potency and selectivity of this compound derivatives are governed by specific structural features that dictate their interaction with biological targets. Understanding these determinants is crucial for the design of effective and safe therapeutic agents.
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for designing kinase inhibitors, and the substituents on this core play a pivotal role in determining their binding affinity and selectivity. nih.gov
For RET kinase inhibitors, the introduction of a methylsulfonylphenyl group at the solvent-exposed region of the binding pocket was found to be favorable for activity. nih.gov The selectivity of these inhibitors can also be tuned. For example, optimization of a pyrrolo[2,3-d]pyrimidine scaffold for RET inhibition led to a compound with minimal activity against KDR and hERG, indicating a favorable selectivity profile. nih.gov
The structural features required for anti-inflammatory and antiviral activities of this compound derivatives have also been investigated.
For anti-inflammatory activity, a study of various derivatives revealed that the nature of the substituent at the C4 position is a key determinant. While 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives were inactive, their conversion to 4-hydrazino derivatives introduced anti-inflammatory properties, particularly when a 4-methoxyphenyl (B3050149) group was present at the N7 position. researchgate.net Further modification of the 4-hydrazino group to a 4-(2-benzylhydrazinyl) or a 4-(3,5-dimethyl-1H-pyrazol-1-yl) moiety retained or enhanced the anti-inflammatory activity. researchgate.net
In the realm of antiviral agents, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have shown promise against flaviviruses like Zika and dengue. mdpi.com The SAR studies of these compounds have highlighted the importance of electron-withdrawing groups on the benzyl substituent at the N7 position. For instance, a para-nitro or para-cyano group on the N7-benzyl ring, in combination with a meta-chlorobenzylamine at the C4 position, resulted in potent antiviral activity. mdpi.com Halogenation at the C5 position, specifically with bromine or iodine, has also been shown to enhance antiviral activity against cytomegalovirus and herpes simplex virus. nih.gov
The following table summarizes key structural requirements for different biological activities:
| Biological Activity | Key Structural Features | Example |
| Kinase Inhibition (PAK4) | Terminal amino group on C4 substituent; Halogen on C2-phenyl group | Enhanced hydrogen bonding and electrostatic interactions |
| Kinase Inhibition (RET) | Methylsulfonylphenyl group in solvent-exposed region | Favorable for activity |
| Anti-inflammatory | 4-Hydrazino, 4-(2-benzylhydrazinyl), or 4-pyrazolyl at C4; 4-Methoxyphenyl at N7 | Active compounds identified with these features |
| Antiviral (Flaviviruses) | Electron-withdrawing group on N7-benzyl; Substituted benzylamine (B48309) at C4 | Potent inhibitors against Zika and dengue viruses |
| Antiviral (CMV, HSV) | Halogen (Br, I) at C5 | Enhanced antiviral potency |
Influence of Lipophilicity and Molecular Weight on Activity
The lipophilicity and molecular weight of this compound derivatives are critical parameters that significantly influence their biological activity. SAR studies have demonstrated that modifications to these properties can modulate the potency and selectivity of these compounds as inhibitors of various protein kinases.
In the development of antitubercular agents based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, it was observed that the most potent compounds possessed calculated logP (ClogP) values of less than 4 and molecular weights below 400 Da. nih.gov This suggests that maintaining drug-like properties, including controlled lipophilicity and molecular size, is crucial for achieving potent antitubercular activity while likely preserving favorable pharmacokinetic profiles. nih.gov For instance, the highly potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a minimum inhibitory concentration (MIC90) of 0.488 µM against Mycobacterium tuberculosis, adheres to these parameters. nih.gov
Similarly, in a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives evaluated for antitumor activity, the introduction of halogen atoms, which increases lipophilicity, had a notable impact. Specifically, compounds with a bromine substituent at the C-4 position of a phenyl ring attached to the core structure, such as compounds 8f and 8g , demonstrated superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 µM and 4.01 µM, respectively. mdpi.comnih.gov This highlights that a judicious increase in lipophilicity through halogenation can be beneficial for activity. However, the introduction of bulky groups can be detrimental, suggesting an optimal balance between lipophilicity and molecular weight is necessary for potent biological activity. mdpi.com
The following table provides data on the cytotoxic activity of selected tricyclic pyrrolo[2,3-d]pyrimidine derivatives, illustrating the impact of substitutions on their activity.
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|---|
| 8a | H | H | HT-29 | 19.22 | |
| 8f | Br | H | HT-29 | 4.55 | |
| 8g | Br | F | HT-29 | 4.01 | |
| 10a | Cl | - | HeLa | ~23-28 | |
| 10b | Br | - | MCF-7 | ~23-28 |
Ligand-Target Interaction Analysis
The biological activity of this compound derivatives is intrinsically linked to their specific interactions with the amino acid residues within the active site of their target proteins. Detailed analysis of these interactions is fundamental to understanding their mechanism of action and for the rational design of more potent and selective inhibitors.
Importance of Hydrogen Bonding and Hydrophobic Interactions
Hydrogen bonds and hydrophobic interactions are the primary forces governing the binding of this compound-based inhibitors to their target kinases. The pyrrolo[2,3-d]pyrimidine core itself often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. For example, in the case of p21-activated kinase 4 (PAK4) inhibitors, residues Glu396 and Leu398 in the hinge region form strong hydrogen bonds with the inhibitor's parent nucleus or a 2-imino group, anchoring the inhibitor in the active site. nih.gov
In a study of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors, molecular docking simulations revealed key hydrogen bonding interactions. For instance, compound 5k was found to form two hydrogen bonds with Leu80 and Glu8 in the active site of CDK2. nih.gov In another example, when targeting the epidermal growth factor receptor (EGFR), the pyrrolo[2,3-d]pyrimidine scaffold is designed to interact with the ATP-binding site. researchgate.net The nitrogen atoms of the pyrimidine (B1678525) ring are crucial for forming these hydrogen bonds.
Hydrophobic interactions also play a significant role in stabilizing the ligand-target complex. In the case of microtubule targeting agents, substituting the pyrrole NH with alkyl chains of optimal length can facilitate interactions with a hydrophobic pocket formed by amino acid residues such as Val181, Lys352, and Thr314. researchgate.net The phenyl rings and other aromatic substituents commonly found in these derivatives often engage in hydrophobic interactions with nonpolar residues in the active site, further enhancing binding affinity. nih.gov
The following table summarizes the inhibitory activity of compound 5k against various kinases, which is a result of its binding interactions.
| Compound | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|
| 5k | EGFR | 40 | mdpi.com |
| Her2 | 204 | mdpi.com | |
| VEGFR2 | Not specified | mdpi.com | |
| CDK2 | Not specified | mdpi.com | |
| Sunitinib (control) | Not specified | 261 | mdpi.com |
Conformational Effects on Binding Affinity
The conformational flexibility of both the ligand and the target protein is a critical determinant of binding affinity. For kinase inhibitors, the ability of the this compound derivative to stabilize a specific conformation of the kinase can lead to enhanced potency and selectivity.
Kinases exist in different conformational states, most notably the active "DFG-in" and inactive "DFG-out" conformations, which refer to the orientation of the Asp-Phe-Gly motif in the activation loop. Some pyrrolo[2,3-d]pyrimidine derivatives have been designed to selectively bind to and stabilize the inactive DFG-out conformation. nih.gov This strategy can lead to higher selectivity, as the DFG-out conformation is often more structurally diverse among different kinases compared to the highly conserved ATP-binding site in the DFG-in state. nih.gov
For instance, a series of pyrrolo[2,3-d]pyrimidines were developed as highly selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) that preferentially bind to the autoinhibited form of the kinase. nih.gov In some cases, a greater than 50-fold difference in affinity was observed between the autoinhibited and non-autoinhibited states of CSF1R. nih.gov This demonstrates that inducing or selecting for a specific protein conformation can be a powerful approach in drug design.
The binding of a ligand can induce conformational changes in the target protein, and conversely, the pre-existing conformational ensemble of the protein can influence ligand binding. The conformational flexibility of substituents on the pyrrolo[2,3-d]pyrimidine core can also affect binding. For example, the orientation of a phenyl ring or other bulky group can be crucial for fitting into a specific hydrophobic pocket, and the rotational freedom around single bonds can allow the molecule to adopt the most favorable conformation for binding.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in visualizing and understanding how 4H-pyrrolo[2,3-d]pyrimidine-based ligands interact with protein targets at an atomic level. These computational techniques predict the most favorable binding conformations and assess the stability of the ligand-protein complex over time.
Prediction of Ligand-Protein Binding Modes and Poses
Molecular docking studies have been instrumental in predicting the binding modes of various this compound derivatives within the active sites of protein kinases, a common target for this class of compounds. For instance, docking simulations of derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have revealed a characteristic U-shaped conformation that allows the ligand to fit optimally within the ATP-binding pocket. acs.org This specific pose is crucial for establishing key interactions necessary for potent inhibition.
In studies involving p21-activated kinase 4 (PAK4), molecular dynamics simulations have been employed to investigate the binding modes of four different 7H-pyrrolo[2,3-d]pyrimidine inhibitors. researchgate.netmdpi.com These simulations provide a dynamic view of the ligand-protein complex, offering a more realistic representation of the binding event than static docking poses alone. Similarly, docking studies have been used to evaluate the binding of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives with the anti-apoptotic protein Bcl2, confirming promising binding affinities. nih.gov The predicted binding poses from these computational models are crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors. nih.govnih.gov
Analysis of Binding Interactions and Energetics
A critical aspect of computational modeling is the detailed analysis of the interactions that stabilize the ligand within the protein's binding site. For this compound derivatives, a recurrent and vital interaction is the formation of hydrogen bonds between the pyrimidine (B1678525) moiety and the hinge region of the kinase. acs.org Specifically, the aminopyrimidine group often forms two critical hydrogen bonds with hinge residues like Met793 in EGFR. acs.org The pyrrolic N-H group is also frequently implicated in forming essential hydrogen bonds, and its modification can lead to a significant loss of activity, highlighting its importance for potency. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of this compound derivatives. These methods are used to calculate a variety of molecular properties that are not readily accessible through experimental techniques.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study the geometric and electronic properties of pyrrolo[2,3-d]pyrimidine derivatives. DFT calculations are used to optimize the three-dimensional geometry of these molecules, determining bond lengths, bond angles, and dihedral angles in their most stable energetic state. nih.gov This information is foundational for understanding the molecule's shape and how it might interact with a biological target.
Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental data from infrared spectroscopy to confirm the structure of newly synthesized compounds. researchgate.net The methodology has also been used to investigate the adsorption of pyrimidine derivatives onto surfaces like graphene oxide, providing insights into their electronic interactions and charge transfer properties. dergipark.org.tr
Elucidation of Electronic Properties (e.g., HOMO, LUMO)
A key application of quantum chemical calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's reactivity and stability. researchgate.net
A smaller HOMO-LUMO gap generally indicates a more reactive molecule. These calculations are essential for understanding the charge transfer that can occur within the molecule or between the molecule and its environment. nih.gov The distribution of these orbitals across the molecular structure can highlight the regions most likely to be involved in chemical reactions or binding interactions.
Table 1: Calculated Electronic Properties of Selected Donor Molecules This table is interactive. You can sort and filter the data by clicking on the column headers.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| IN-BT2T-IN | -4.83 | -2.86 | 1.97 |
Data sourced from a comparative study of pyrrole (B145914) fused donor moieties. acs.org
Investigation of Reaction Mechanisms and Energetics
Quantum chemical calculations are also a powerful tool for investigating the mechanisms and energetics of chemical reactions involving the this compound scaffold. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction pathway. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.
For example, DFT can be used to study tautomerism, predicting the relative stability of different tautomeric forms of a molecule. In a study of N-(7-methyl-2,5,6-triphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzensulfonamides, DFT calculations showed the Keto tautomer to be more stable than the Enol form. researchgate.net Such insights are valuable for understanding the behavior of these molecules in different chemical environments and for predicting their most likely structures and reactive sites.
In Silico ADMET Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component in the early stages of drug discovery, utilizing computational models to predict the pharmacokinetic and toxicological properties of chemical compounds. This approach allows for the rapid screening of large libraries of molecules, identifying candidates with favorable drug-like characteristics and filtering out those likely to fail in later developmental stages. For derivatives of the this compound scaffold, in silico tools are employed to evaluate their potential as therapeutic agents by modeling their behavior within the human body. These studies provide essential insights into a compound's viability, guiding synthetic efforts toward molecules with optimized pharmacokinetic profiles.
Computational studies on various this compound derivatives have been conducted to predict their ADME properties, often using software packages like QikProp and pkCSM. These analyses assess parameters that are crucial for a drug's efficacy and safety.
Research on tricyclic pyrrolo[2,3-d]pyrimidine derivatives, specifically compounds 8f and 8g , revealed favorable ADME profiles despite some limitations. nih.gov Both compounds showed excellent potential for gastrointestinal absorption, with a predicted 100% human oral absorption rate. nih.gov This high absorption is supported by high Caco-2 permeability values, which suggest efficient diffusion across intestinal membranes. nih.gov However, their high lipophilicity, indicated by elevated QPlogPo/w values, contributes to poor aqueous solubility, a factor that could present challenges in formulation. nih.gov From a metabolic standpoint, both compounds were predicted to undergo only a single metabolic reaction, suggesting good metabolic stability and a lower risk of rapid clearance from the body. nih.gov A notable concern arose from the predicted inhibition of hERG K+ channels, with QPlogHERG values below the safety threshold of -5, indicating a potential for cardiotoxicity. nih.gov
Similarly, in silico analysis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives showed that these compounds adhere to Lipinski's rule of five, indicating favorable drug-like characteristics. nih.gov The predictions suggested good intestinal absorption, which points to the likelihood of good oral bioavailability. nih.gov The models also anticipated that the primary metabolism of these compounds would involve the major biotransforming enzymes CYP2D6 and CYP3A4. nih.gov Furthermore, the toxicity predictions for this series were favorable, indicating a high maximum tolerated dose and low potential for oral acute and chronic toxicity. nih.gov
Table 1: Predicted ADME Properties of Selected this compound Derivatives Data sourced from in silico analysis using the QikProp module. nih.gov
| Parameter | Description | Compound 8f | Compound 8g | Ideal Range |
| QPlogPo/w | Octanol/water partition coefficient | 6.95 | 7.19 | -2.0–6.5 |
| QPlogS | Aqueous solubility | -8.35 | -8.73 | -6.5–0.5 |
| **PSA (Ų) ** | Polar Surface Area | 24.41 | 24.41 | 7.0–200.0 |
| Caco-2 Permeability (nm/s) | Predicted apparent Caco-2 cell permeability | 7667.0 | 10000.0 | <25 poor, >500 great |
| Human Oral Absorption (%) | Predicted human oral absorption on a 0 to 100% scale | 100 | 100 | >80% is high |
| #metab | Number of likely metabolic reactions | 1 | 1 | 1–8 |
| QPlogHERG | Predicted IC₅₀ value for HERG K+ channel blockage | -6.218 | -6.094 | Concern below -5 |
The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, determining its suitability for treating central nervous system (CNS) disorders or, conversely, its potential for unwanted neurological side effects. Computational models are frequently used to predict the brain/blood partition coefficient (logBB), which indicates the extent of a compound's distribution into the brain.
For the tricyclic pyrrolo[2,3-d]pyrimidine derivatives 8f and 8g , their small polar surface area and high Caco-2 permeability values were suggestive of an ability to penetrate the BBB. nih.gov The calculated logBB values for these compounds support this prediction, falling within the typical range for compounds that can access the CNS. nih.gov
In contrast, a separate study on a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives predicted low permeability through the blood-brain barrier. nih.gov This characteristic is advantageous for drugs intended for non-CNS targets, as it reduces the probability of adverse effects on the central nervous system. nih.gov These divergent predictions highlight how structural modifications to the core this compound scaffold can significantly alter its pharmacokinetic properties, including its capacity for CNS penetration.
Table 2: Predicted Blood-Brain Barrier (BBB) Penetration of Selected this compound Derivatives Data sourced from in silico analysis. nih.gov
| Parameter | Description | Compound 8f | Compound 8g | Typical Range |
| QPlogBB | Brain/blood partition coefficient | -0.019 | -0.106 | -3.0–1.2 |
Translational Research and Clinical Development of 4h Pyrrolo 2,3 D Pyrimidine Based Therapeutics
FDA-Approved Drugs Featuring the Pyrrolo[2,3-d]pyrimidine Core
The versatility of the 4H-pyrrolo[2,3-d]pyrimidine nucleus is demonstrated by its presence in several FDA-approved drugs. These agents target a variety of enzymes, primarily kinases, and have become crucial in the treatment of specific cancers and inflammatory conditions.
A number of drugs containing the this compound core have received FDA approval for the treatment of neoplastic diseases and other conditions. While some are direct antineoplastic agents, others, like the Janus kinase (JAK) inhibitors, are approved for inflammatory diseases but are also relevant in oncology due to the role of the JAK-STAT pathway in cancer.
Ruxolitinib : Marketed as Jakafi, Ruxolitinib is a potent inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2. rsc.orgacs.org These enzymes are involved in signaling pathways that control cell proliferation. Ruxolitinib is approved for treating myelofibrosis and polycythemia vera, which are myeloproliferative neoplasms. rsc.org
Tofacitinib : This compound is a pyrrolopyrimidine that functions as a JAK inhibitor. mdpi.com It is primarily used to treat moderately to severely active rheumatoid arthritis and other inflammatory conditions. mdpi.com Its mechanism of action, inhibiting non-specific protein-tyrosine kinases, is a key area of research in various proliferative diseases.
Baricitinib : Known as Olumiant, Baricitinib is another selective JAK1 and JAK2 inhibitor built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comnih.gov It is approved for the treatment of adult patients with moderately to severely active rheumatoid arthritis. mdpi.comnih.gov
Ribociclib : Sold under the brand name Kisqali, Ribociclib is an inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/CDK6). nih.govnih.gov It is approved for the treatment of adults with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. nih.gov
Pemetrexed (B1662193) : Marketed as Alimta, Pemetrexed is an antifolate metabolic inhibitor with a pyrrolo[2,3-d]pyrimidine base. chemicalbook.comacs.org It functions by inhibiting multiple folate-dependent enzymes, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR). chemicalbook.comnih.gov Pemetrexed is approved for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). chemicalbook.comacs.org
| Drug Name | Core Structure | Mechanism of Action | Primary Approved Indications |
|---|---|---|---|
| Ruxolitinib | 7H-pyrrolo[2,3-d]pyrimidine | Janus Kinase (JAK1/JAK2) Inhibitor | Myelofibrosis, Polycythemia Vera |
| Tofacitinib | 7H-pyrrolo[2,3-d]pyrimidine | Janus Kinase (JAK) Inhibitor | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Baricitinib | 7H-pyrrolo[2,3-d]pyrimidine | Janus Kinase (JAK1/JAK2) Inhibitor | Rheumatoid Arthritis, Alopecia Areata, COVID-19 |
| Ribociclib | 7H-pyrrolo[2,3-d]pyrimidine | Cyclin-Dependent Kinase (CDK4/CDK6) Inhibitor | HR+, HER2- Advanced Breast Cancer |
| Pemetrexed | 7H-pyrrolo[2,3-d]pyrimidine | Antifolate (Inhibits TS, DHFR, GARFT) | Malignant Pleural Mesothelioma, Non-Small Cell Lung Cancer |
Compounds in Pre-Clinical and Clinical Evaluation
The therapeutic potential of the this compound scaffold extends far beyond currently approved drugs. Researchers are actively exploring new derivatives in preclinical studies and clinical trials for a range of diseases, with a significant focus on oncology.
Research into new pyrrolo[2,3-d]pyrimidine derivatives is yielding promising candidates for difficult-to-treat cancers.
Non-Small Cell Lung Cancer (NSCLC) : To combat acquired resistance to existing therapies, a series of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors based on the pyrrolo[2,3-d]pyrimidine structure have been developed. These inhibitors are designed to target EGFR triple mutations (such as EGFR19del/T790M/C797S) that render earlier-generation drugs ineffective. nih.gov In preclinical studies, a lead compound, 31r , demonstrated subnanomolar inhibitory activity against these resistant mutants while sparing wild-type EGFR. nih.gov Furthermore, it achieved significant tumor regression in xenograft models of drug-resistant NSCLC, marking it as a promising candidate for further development. nih.gov Another compound, TQB3804 , which also targets EGFR C797S mutations, is currently in Phase I/II clinical trials. nih.gov
Pancreatic Adenocarcinoma : A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential Cyclin-Dependent Kinase (CDK) inhibitors for pancreatic ductal adenocarcinoma (PDAC). nih.govacs.org The most potent compound, 2g , displayed strong inhibitory activity against CDK9 and suppressed the proliferation of multiple human pancreatic cancer cell lines. nih.govacs.org In a xenograft mouse model using AsPC-1 pancreatic cancer cells, compound 2g demonstrated a moderate tumor inhibition effect, providing a basis for further optimization. nih.govacs.org
Beyond specific cancer types, researchers are designing pyrrolo[2,3-d]pyrimidine derivatives to modulate novel and critical disease pathways.
USP7 Inhibition : Ubiquitin-Specific Peptidase 7 (USP7) is an enzyme involved in cellular pathways that regulate tumor suppressors and oncogenes, making it a target for cancer therapy. A series of pyrrolo[2,3-d]pyrimidin-4-one derivatives has been developed, leading to the identification of compound YCH3124 . This compound exhibits highly potent USP7 inhibition and shows significant anti-proliferative activity against various cancer cell lines. Mechanistic studies revealed that YCH3124 effectively inhibits the downstream USP7 pathway, leading to the accumulation of the tumor suppressor p53 and inducing apoptosis in cancer cells.
JAK/HDAC Dual Inhibition : Drug resistance to Histone Deacetylase (HDAC) inhibitors in solid tumors can be driven by the feedback activation of the JAK-STAT3 pathway. To overcome this, pyrrolo[2,3-d]pyrimidine-based derivatives have been developed as potent dual inhibitors of both JAK and HDAC. acs.org Compounds such as 15d and 15h were found to potently inhibit JAK1/2/3 and HDAC1/6, leading to significant antiproliferative and proapoptotic activity in triple-negative breast cancer cell lines. acs.org
LRRK2 Inhibition : While primarily a target for Parkinson's disease, Leucine-Rich Repeat Kinase 2 (LRRK2) is another pathway where pyrrolo[2,3-d]pyrimidine inhibitors have been developed. Using a checkpoint kinase 1 (CHK1) surrogate for structure-guided design, potent and highly selective LRRK2 inhibitors like compounds 44 and 45 were created. These serve as chemical probes to study LRRK2 inhibition.
Strategies for Enhancing Therapeutic Profiles
A key focus of ongoing research is to improve the therapeutic properties of this compound-based compounds. Strategies include modifying the core structure to increase potency, enhance selectivity, and overcome mechanisms of drug resistance.
The development of next-generation inhibitors aims to build upon the successes of existing drugs by refining the pyrrolo[2,3-d]pyrimidine scaffold for superior performance.
Overcoming Acquired Drug Resistance
Acquired resistance to targeted cancer therapeutics is a significant clinical challenge that limits the long-term efficacy of many treatments. For therapeutics based on the this compound scaffold, a primary mechanism of resistance involves the emergence of mutations within the target kinase's ATP-binding site. nih.gov Strategies to overcome this resistance focus on developing next-generation inhibitors with improved efficacy against these mutations.
One prominent approach involves the rational design of compounds that can effectively inhibit both wild-type and mutated kinases. For instance, in non-small cell lung cancer (NSCLC), resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) can arise from the acquisition of mutations like the cis-EGFRT790M/C797S triple mutation. acs.org To address this, novel this compound derivatives have been developed that exhibit potent and selective inhibitory activity against these triple mutant forms of EGFR. acs.org This is achieved through structure-based drug design that modifies the scaffold to accommodate the altered topology of the mutated kinase's active site. acs.org A key finding is the essentiality of the pyrrolic N-H hydrogen, which is believed to form critical hydrogen bonds within the hinge region of the EGFR kinase domain; its removal or replacement leads to a dramatic loss of inhibitory activity. acs.org
Some this compound-based drugs, such as afatinib, have demonstrated an inherent ability to overcome resistance to other EGFR TKIs like gefitinib (B1684475) and erlotinib. nih.gov This capacity is attributed to its broader spectrum of activity against multiple HER family members and its covalent binding mechanism, which can be effective against certain resistance mutations. nih.gov
Another strategy to combat resistance is to design drugs with distinct binding modes that can inhibit kinases refractory to previous inhibitors. nih.gov By leveraging different inhibitor-residue contacts within the active site, it is possible to overcome resistance conferred by specific point mutations. nih.gov Furthermore, some pyrazolo[3,4-d]pyrimidine-based TKIs have been shown to overcome multidrug resistance (MDR) by directly interacting with and inhibiting the ATPase activity of P-glycoprotein (P-gp/ABCB1), an ABC transporter that actively effluxes chemotherapeutic agents from cancer cells. nih.govresearchgate.net This suggests a potential dual role for such compounds: direct cytotoxicity and chemosensitization by reversing MDR. nih.govresearchgate.net
The development of these newer generation drugs is a strategic approach aimed at improving the efficacy of TKIs in cancer treatment, specifically by enhancing potency and selectivity against resistant mutations. nih.govresearchgate.net
Design of Multi-Targeted Agents
Cancer is recognized as a multifactorial disease often driven by the dysregulation of multiple signaling pathways. researchgate.net This complexity has spurred the design of multi-targeted agents, which can simultaneously inhibit several key kinases involved in tumor growth and proliferation. The this compound scaffold has proven to be a versatile template for developing such inhibitors. nih.govresearchgate.net
The design strategy often involves incorporating the this compound core, which mimics the purine (B94841) structure of ATP, with other pharmacophoric elements known to interact with various kinase active sites. nih.govmdpi.com For example, by creating hybrid molecules that combine the pyrrolo[2,3-d]pyrimidine scaffold with an isatin (B1672199) moiety through a hydrazine (B178648) linker, researchers have developed compounds with inhibitory effects against multiple protein kinases. researchgate.net Similarly, the strategic incorporation of halogen substituents into the molecular structure can enhance potency, selectivity, and pharmacological properties, leading to groundbreaking tyrosine kinase inhibitors with broad activity profiles. nih.gov
Recent research has led to the synthesis of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. nih.govnih.gov These compounds were specifically designed to target multiple tyrosine kinases. nih.gov One compound from this series, designated 5k, emerged as a particularly potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to or better than the established multi-targeted TKI, sunitinib. nih.gov Mechanistic studies confirmed that this compound could induce cell cycle arrest and apoptosis. nih.gov
| Compound | Target Kinases | IC₅₀ Values (nM) | Reference |
|---|---|---|---|
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | nih.gov |
| Sunitinib (Reference) | VEGFR2 | 261 | nih.gov |
| Compound 7 (Isatin-hybrid) | VEGFR2, Her2 | Data available in source | researchgate.net |
The rationale behind multi-targeted agents is that they may offer improved therapeutic efficacy and a lower likelihood of developing drug resistance compared to highly selective inhibitors that target a single pathway. researchgate.net By blocking parallel or downstream signaling pathways, these agents can create a more comprehensive and durable anti-tumor response. rsc.org
Targeted Delivery Systems (e.g., Folate Receptor Targeting)
A significant challenge in cancer chemotherapy is the selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues. nih.gov Targeted delivery systems aim to address this by using ligands that bind to receptors overexpressed on the surface of cancer cells. wikipedia.org One of the most explored strategies involves targeting the folate receptor (FR), which has a high affinity for the vitamin folate (folic acid). wikipedia.org
The folate receptor, particularly the FRα isoform, is highly expressed in various cancers, including epithelial ovarian cancer, but has limited expression in normal tissues, making it an attractive target for tumor-specific drug delivery. nih.govnih.gov Researchers have designed and synthesized novel 6-substituted 2-amino-4-oxo pyrrolo[2,3-d]pyrimidine antifolates that are selectively taken up by cells via high-affinity FRs. nih.gov These compounds are designed to act as inhibitors of de novo purine biosynthesis, a critical pathway for cell proliferation. nih.govnih.gov
In addition to the FR, the proton-coupled folate transporter (PCFT) is another key uptake system that can be exploited for targeted delivery. nih.govnih.gov PCFT functions optimally in the acidic tumor microenvironment, offering another layer of selectivity. nih.gov Certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been engineered for efficient cellular uptake by PCFT, leading to potent antiproliferative activity through the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in purine synthesis. nih.gov
This dual-targeting approach, engaging both FRs and PCFT, shows great potential for concentrating therapeutic agents in both the tumor cells and the tumor microenvironment. nih.gov For example, the novel pyrrolo[2,3-d]pyrimidine inhibitor AGF94 demonstrates selectivity for uptake by both FRs and PCFT. nih.gov This strategy not only targets the cancer cells but also activated macrophages in the tumor microenvironment that express FRβ. nih.gov
Molecular modeling studies have provided insights into how these compounds bind to the folate receptors. The pyrrolo[2,3-d]pyrimidine scaffold of these targeted agents can stack between key amino acid residues, such as Tyr85 and Trp171 in FRα, mimicking the binding of natural folate. nih.gov This targeted approach is predicted to result in modest toxicity to normal tissues, thereby improving the therapeutic index of the cytotoxic payload. nih.gov
| Compound Class | Target Transporter(s) | Mechanism of Action | Reference |
|---|---|---|---|
| 6-substituted pyrrolo[2,3-d]pyrimidine antifolates | Folate Receptor (FR), Proton-Coupled Folate Transporter (PCFT) | Inhibition of de novo purine biosynthesis (e.g., GARFTase) | nih.govnih.gov |
| AGF94 | FRs and PCFT | Inhibition of de novo purine nucleotide biosynthesis | nih.gov |
Biomarker Identification and Personalized Medicine Approaches
The advancement of this compound-based therapeutics is increasingly linked to personalized medicine, where treatment is tailored to the individual characteristics of a patient's tumor. A cornerstone of this approach is the identification and validation of predictive biomarkers that can help select patients most likely to respond to a specific therapy. nih.govresearchgate.net
In the context of kinase inhibitors, the genetic makeup of the target kinase is a primary biomarker. For example, the presence of specific EGFR mutations in NSCLC patients is a well-established biomarker for predicting sensitivity to EGFR TKIs. nih.gov Ongoing research aims to identify biomarkers that can guide the use of newer generation this compound derivatives designed to overcome resistance mutations. nih.govresearchgate.net This involves screening patients for mutations like EGFR T790M/C797S to determine if they are candidates for agents specifically designed to inhibit these mutant forms. acs.org
Beyond mutations in the primary target, selectivity in kinase inhibitors can be achieved by exploiting subtle differences between kinase ATP-binding sites. For instance, the design of selective inhibitors for Protein Kinase B (PKB/Akt) over the closely related Protein Kinase A (PKA) was achieved by capitalizing on a single amino acid difference between the two enzymes. nih.gov This principle of targeting unique molecular features exemplifies a personalized medicine strategy, where the inhibitor is matched to a specific protein isoform profile. nih.gov
The expression levels of cell surface receptors can also serve as crucial biomarkers for targeted therapies. As discussed previously, the high expression of folate receptor alpha (FRα) in certain cancers, such as epithelial ovarian cancer, and folate receptor beta (FRβ) on activated macrophages within the tumor microenvironment, are key biomarkers for folate-targeted therapies. nih.gov Patients whose tumors exhibit high levels of these receptors would be considered ideal candidates for treatment with FR-targeted this compound-based drugs like AGF94. nih.gov This biomarker-driven strategy ensures that the therapeutic agent is selectively delivered to the tumor site, enhancing efficacy and reducing systemic toxicity. nih.gov
The overarching goal of these approaches is to move beyond a one-size-fits-all treatment model and towards a more precise, biomarker-guided application of this compound therapeutics.
Future Perspectives and Emerging Research Avenues
Advancements in Synthetic Methodologies
The evolution of synthetic chemistry is paving the way for more efficient, diverse, and scalable production of complex pyrrolo[2,3-d]pyrimidine derivatives. Future efforts are concentrated on developing novel synthetic routes that offer greater control over regioselectivity and stereoselectivity, enabling the exploration of previously inaccessible chemical space.
Key advancements include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig reactions are being increasingly utilized for the late-stage functionalization of the pyrrolo[2,3-d]pyrimidine core. mdpi.com These methods allow for the precise installation of various substituents at C4, C5, and C6 positions, which is crucial for tuning the biological activity and pharmacokinetic properties of the resulting molecules. mdpi.com
Multi-Step, One-Pot Syntheses: Researchers are developing streamlined synthetic sequences to improve efficiency. For instance, a three-step synthesis for halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been reported to proceed with high yields. nih.gov Another innovative methodology involves the Michael addition of aminopyrimidines to nitroolefins, followed by a Nef reaction and spontaneous cyclization to construct the fused pyrrole (B145914) ring. researchgate.net
Table 1: Emerging Synthetic Strategies for Pyrrolo[2,3-d]pyrimidine Derivatives
| Synthetic Strategy | Key Reactions | Positions Functionalized | Reference |
|---|---|---|---|
| Cross-Coupling | Suzuki-Miyaura, Buchwald-Hartwig | C4, C5, C6 | mdpi.com |
| Multi-Component | Michael Addition, Nef Reaction | Fused Pyrrole Ring | researchgate.net |
| Condensation/Halogenation | Carbonyl-amine Condensation, Electrophilic Halogenation | C3, Imine formation | mdpi.com |
| Step-wise Synthesis | Aldehyde Condensation | C4 side chain | nih.gov |
Exploration of Novel Biological Targets and Disease Indications
While the pyrrolo[2,3-d]pyrimidine scaffold is renowned for its role in developing kinase inhibitors for oncology, its therapeutic potential extends far beyond this traditional scope. Researchers are actively exploring new biological targets and, consequently, new disease indications.
Beyond Classic Oncogenic Kinases: The focus is expanding from well-established targets like EGFR to include others such as Colony-Stimulating Factor 1 Receptor (CSF1R), which is implicated in various inflammatory diseases and cancers. nih.govmdpi.com Derivatives are being investigated as potent inhibitors of RET kinase, including drug-resistant mutants, for applications in thyroid and non-small cell lung cancers. nih.gov Furthermore, dual FLT3/IRAK4 inhibitors are being developed to tackle acquired and adaptive resistance in Acute Myeloid Leukemia (AML). nih.gov
Neurodegenerative Disorders: A significant emerging area is the targeting of Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the G2019S mutant, which is a validated target for Parkinson's disease. acs.org This represents a pivotal shift of the scaffold's application into neurodegenerative medicine.
Metabolic Pathways and Cell Cycle Control: Novel compounds are being designed to inhibit mitochondrial one-carbon metabolism by targeting enzymes like serine hydroxymethyltransferase (SHMT2), presenting a broad-spectrum antitumor strategy. princeton.eduprinceton.edu Others are being developed as specific inhibitors of Cyclin-Dependent Kinases, such as CDK9, for the treatment of cancers like pancreatic ductal adenocarcinoma. nih.gov
Infectious Diseases: In a departure from human cell targets, new derivatives have been identified as inhibitors of the bacterial protein FtsZ. nih.gov This protein is essential for bacterial cell division, making it a promising target for developing novel bactericides to combat agricultural pathogens and potentially human infections, addressing the critical issue of antibiotic resistance. nih.gov
Table 2: Novel Biological Targets for Pyrrolo[2,3-d]pyrimidine Derivatives
| Target | Disease Indication | Example Compound/Study | Reference |
|---|---|---|---|
| CSF1R | Cancer, Inflammatory Diseases | 12b | mdpi.com |
| RET Kinase (wt & V804M) | Thyroid & Lung Cancer | 59 | nih.gov |
| LRRK2 | Parkinson's Disease | 44, 45 | acs.org |
| FLT3/IRAK4 (dual) | Acute Myeloid Leukemia | HB-29 | nih.gov |
| CDK9 | Pancreatic Cancer | 2g | nih.gov |
| FtsZ (bacterial protein) | Bacterial Infections | B6 | nih.gov |
| SHMT2 (metabolic enzyme) | Cancer | AGF347 | princeton.edu |
Refinement of Computational Design Principles
Computational chemistry is an indispensable tool in modern drug discovery, and its application in designing pyrrolo[2,3-d]pyrimidine derivatives is becoming increasingly sophisticated. These methods accelerate the design-synthesize-test cycle and provide deep insights into molecular interactions.
Structure-Based Drug Design (SBDD): Molecular docking is routinely used to predict the binding poses of new derivatives within the active site of their target proteins, such as c-Met kinase, CDK9, and various tyrosine kinases. nih.govnih.govnih.gov These simulations help rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors. nih.gov
Advanced Simulation Techniques: Beyond static docking, molecular dynamics simulations are being used to understand the stability of ligand-protein complexes and validate target engagement, as demonstrated in the study of FtsZ inhibitors. nih.gov
Innovative Screening and Design Strategies: In silico techniques like scaffold hopping are employed to replace the core structure of a known inhibitor with the pyrrolo[2,3-d]pyrimidine scaffold while aiming to retain or improve binding affinity. mdpi.com A particularly innovative approach has been the use of a crystallographic surrogate. Researchers have utilized a ten-point mutant of checkpoint kinase 1 (CHK1) as a structural proxy for LRRK2, enabling the acquisition of X-ray crystal structures of novel inhibitors and facilitating a highly rational, structure-guided design process. acs.org
Development of Combination Therapies
To combat the complexity of diseases like cancer and overcome the emergence of drug resistance, the development of combination therapies is a critical research avenue. Pyrrolo[2,3-d]pyrimidine derivatives are being explored in this context, both as single agents designed to hit multiple targets and as components of multi-drug regimens.
Multi-Targeted Single Agents: A strategic approach involves designing single molecules that can inhibit multiple key targets simultaneously. nih.gov For example, compound 5k was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2. nih.gov Similarly, the development of dual FLT3/IRAK4 inhibitors like HB-29 for AML aims to block parallel signaling pathways that contribute to resistance. nih.gov
Synergistic Combinations: The potential for using pyrrolo[2,3-d]pyrimidine-based drugs in combination with other therapeutic agents is a promising area. For instance, novel CDK9 inhibitors are being considered for either standalone or combination use in treating pancreatic cancer. nih.gov The development of compounds that target mitochondrial metabolism, like SHMT2 inhibitors, opens the door for combinations with existing drugs like pemetrexed (B1662193) that target cytosolic metabolic pathways. princeton.edu This dual targeting of a critical cellular process from different angles could lead to powerful synergistic effects.
Design of Pyrrolo[2,3-d]pyrimidine Derivatives with Enhanced Pharmacokinetic Properties
A biologically potent molecule is only a viable drug candidate if it possesses favorable pharmacokinetic (PK) properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). A significant research focus is the rational design of derivatives with improved "drug-likeness."
Early ADME Profiling: The evaluation of ADME properties is being integrated into the early stages of the discovery process. Studies now frequently report on the metabolic stability and cellular permeability of new compounds, with derivatives like 12b being highlighted for their favorable ADME profiles. mdpi.com
Improving Bioavailability: Achieving good oral bioavailability is a key objective. Recent studies have reported on the pharmacokinetic profiles of new compounds after oral administration in animal models. For example, the CDK9 inhibitor 2g showed moderate tumor inhibition in a xenograft model, and the dual FLT3/IRAK4 inhibitor HB-29 was found to have an acceptable oral bioavailability (F = 13.4%). nih.govnih.gov
Overcoming Pharmacokinetic Challenges: Research is also focused on understanding and overcoming specific PK liabilities. For instance, in the development of LRRK2 inhibitors, derivatives were identified that, despite having a good in vitro PK profile, were susceptible to efflux by transporters like P-gp and BCRP in vivo. acs.org Identifying such issues is the first step toward designing new analogs that can circumvent these mechanisms. acs.org
Table 3: Pharmacokinetic Properties of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target(s) | Reported Pharmacokinetic Feature | Reference |
|---|---|---|---|
| 12b | CSF1R | Favorable ADME properties | mdpi.com |
| 44, 45 | LRRK2 | Good in vitro PK but subject to in vivo efflux | acs.org |
| 2g | CDK9 | Moderate in vivo tumor inhibition | nih.gov |
| HB-29 | FLT3/IRAK4 | Acceptable oral bioavailability (F=13.4%) | nih.gov |
Integration with Other Scientific Disciplines for Comprehensive Research Outcomes
The future success in harnessing the full potential of the 4H-pyrrolo[2,3-d]pyrimidine scaffold is intrinsically linked to a deeply interdisciplinary research approach. The convergence of expertise from various scientific fields is essential for a comprehensive and successful drug discovery pipeline.
This integration includes:
Organic and Medicinal Chemistry: For the design and synthesis of novel, structurally diverse compound libraries. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling: For rational, structure-based design, virtual screening, and predicting ADME properties. nih.govacs.org
X-ray Crystallography: To provide high-resolution atomic-level insights into ligand-protein interactions, which is crucial for guiding inhibitor optimization. acs.org
Molecular and Cellular Biology: To elucidate the mechanism of action of new compounds, studying their effects on cellular signaling pathways, cell cycle progression, and apoptosis. nih.govnih.gov
Biochemistry and Enzymology: For the development and execution of high-throughput screening assays to determine enzyme inhibition kinetics and target engagement. nih.gov
Pharmacology and In Vivo Sciences: To evaluate the pharmacokinetic profiles, efficacy, and therapeutic potential of lead compounds in relevant animal models of disease. nih.govnih.gov
Microbiology: To explore and validate novel applications of these compounds as anti-infective agents against new classes of targets. nih.gov
By fostering collaboration across these disciplines, researchers can more effectively translate fundamental discoveries about the this compound core into clinically impactful therapeutic innovations.
Q & A
Q. What are the common synthetic routes for constructing the pyrrolo[2,3-d]pyrimidine scaffold?
Two primary strategies are used: (1) building the pyrimidine ring onto a pre-formed pyrrole core using urea derivatives or formamides, and (2) synthesizing 4-aminopyrimidines with a 2-oxo-alkyl substituent at the 5-position, followed by cyclization to form the fused pyrrole ring . Reaction conditions (e.g., solvent, temperature, acid catalysis) must be optimized to minimize side products, as regioselectivity challenges arise during pyrimidine ring closure .
Q. How do substituents at the 4- and 5-positions influence the reactivity of pyrrolo[2,3-d]pyrimidine derivatives?
The 4-chloro group facilitates nucleophilic substitution (e.g., with amines), while the 5-ethyl group enhances steric bulk and electronic effects, modulating kinase selectivity. For example, 4-chloro-5-ethyl derivatives show distinct binding affinities for CDK2 vs. VEGFR2 compared to analogs lacking the ethyl group . Substituent polarity also impacts solubility and bioavailability .
Q. What spectroscopic techniques are critical for confirming the structure of pyrrolo[2,3-d]pyrimidine derivatives?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic H-5/H-6 coupling at δ 6.7–7.2 ppm) and carbon backbone .
- HRMS : Validates molecular formula (e.g., [M+H]+ for C12H11N4 at m/z 211.0978) .
- X-ray crystallography : Resolves regiochemistry in ambiguous cases (not explicitly shown in evidence but inferred from structural analogs).
Q. What are the challenges in achieving regioselectivity during pyrimidine ring formation?
Competing pathways may yield undesired regioisomers (e.g., pyrrolo[3,2-d]pyrimidine). Using directed ortho-metalation or protecting groups on the pyrrole nitrogen can improve selectivity .
Advanced Research Questions
Q. How to optimize reaction conditions for nucleophilic substitution at the 4-chloro position?
- Solvent : Isopropanol with HCl catalysis improves amine solubility and reaction efficiency .
- Temperature : Reflux (12–48 hours) balances conversion and decomposition risks.
- Workup : Precipitation with water followed by recrystallization (e.g., methanol) yields pure products (16–94% yields) .
Q. What strategies resolve discrepancies in kinase inhibition profiles among structural analogs?
- Kinase profiling : Test analogs against a panel of kinases (e.g., EGFR, CDK2) to identify off-target effects .
- Molecular docking : Compare binding poses using crystal structures of kinase active sites (e.g., ATP-binding pocket interactions) .
- Mutagenesis : Validate key residues (e.g., gatekeeper mutations) affecting inhibitor selectivity .
Q. How to design experiments evaluating the ethyl group’s role in kinase selectivity (e.g., CDK2 vs. VEGFR2)?
- Analog synthesis : Prepare 5-H, 5-methyl, and 5-ethyl derivatives.
- Enzymatic assays : Measure IC50 values for each kinase.
- Thermodynamic analysis : Use ITC or SPR to quantify binding entropy/enthalphy contributions .
Q. What computational methods validate the binding modes of pyrrolo[2,3-d]pyrimidine-based FAK inhibitors?
- Molecular dynamics simulations : Assess stability of inhibitor-FAK complexes over 100-ns trajectories .
- Free-energy perturbation : Calculate relative binding affinities for substituent variations .
- SAR-guided design : Correlate C4-substituent bulk (e.g., aryl vs. alkyl) with inhibitory potency .
Q. How to address solubility issues during biological testing?
Q. What metabolic stability assays are recommended for kinase inhibitor candidates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
